Roseorubicin B
Description
Properties
CAS No. |
70559-01-2 |
|---|---|
Molecular Formula |
C36H48N2O11 |
Molecular Weight |
684.8 g/mol |
IUPAC Name |
10-[4-(dimethylamino)-5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C36H48N2O11/c1-8-36(45)13-12-19-26(33(44)28-27(31(19)42)32(43)25-18(30(28)41)10-9-11-22(25)39)35(36)49-24-15-21(38(6)7)34(17(3)47-24)48-23-14-20(37(4)5)29(40)16(2)46-23/h9-11,16-17,20-21,23-24,29,34-35,39-40,42,44-45H,8,12-15H2,1-7H3 |
InChI Key |
ARWQKOSWMQNCLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)N(C)C)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Roseorubicin B: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural source and isolation of Roseorubicin B, an anthracycline antibiotic. The information presented herein is compiled from seminal research in the field, offering a detailed resource for professionals engaged in natural product discovery and development.
Natural Source of this compound
This compound is a secondary metabolite produced by the bacterium Streptomyces roseoviolaceus. First reported by Yoshimoto and colleagues in 1979, this actinomycete is the primary known natural source of both Roseorubicin A and B.
Table 1: Microbial Source of this compound
| Parameter | Description |
| Producing Organism | Streptomyces roseoviolaceus |
| Compound Class | Anthracycline Antibiotic |
| Year of Discovery | 1979 |
| Key Reference | Yoshimoto, A., Matsuzawa, Y., Oki, T., & Umezawa, H. (1979). New anthracyclic antibiotics, roseorubicin A and B. The Journal of Antibiotics, 32(5), 462-469. |
Fermentation Protocol for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces roseoviolaceus. The following tables outline the recommended media composition and fermentation parameters based on the original discovery.
Table 2: Seed Culture Medium Composition
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Soluble Starch | 20.0 |
| Soytone (Difco) | 5.0 |
| Yeast Extract (Difco) | 2.0 |
| Meat Extract | 1.0 |
| NaCl | 2.0 |
| CaCO₃ | 3.0 |
| pH | 7.2 |
Table 3: Production Medium Composition
| Component | Concentration (g/L) |
| Soluble Starch | 50.0 |
| Glucose | 5.0 |
| Soytone (Difco) | 10.0 |
| Yeast Extract (Difco) | 2.0 |
| Corn Steep Liquor | 2.0 |
| (NH₄)₂SO₄ | 3.0 |
| NaCl | 2.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 1.0 |
| MnCl₂·4H₂O | 0.001 |
| CuSO₄·5H₂O | 0.001 |
| ZnSO₄·7H₂O | 0.001 |
| CaCO₃ | 5.0 |
| pH | 7.4 |
Table 4: Fermentation Parameters
| Parameter | Condition |
| Culture Type | Submerged |
| Inoculum | 5% (v/v) seed culture |
| Temperature | 28°C |
| Agitation | 200 rpm |
| Aeration | 1.0 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 4-5 days |
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography. A detailed workflow is provided below, followed by a summary of the key steps and reagents.
Experimental Workflow
Caption: Isolation and Purification Workflow for this compound.
Detailed Methodologies
Step 1: Extraction from Mycelium The mycelial cake, obtained after centrifugation of the fermentation broth, is repeatedly extracted with acetone. The acetone extracts are combined and concentrated under reduced pressure to yield an aqueous concentrate.
Step 2: Solvent Partitioning The aqueous concentrate is combined with the supernatant from the initial centrifugation. This mixture is adjusted to pH 8.0 and extracted with ethyl acetate to remove Roseorubicin A. The aqueous layer is then acidified to pH 2.0 with hydrochloric acid and re-extracted with ethyl acetate. The resulting ethyl acetate layer contains the crude this compound.
Step 3: Chromatographic Purification The crude extract is subjected to a two-step chromatographic purification process:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a chloroform-methanol solvent system.
-
Sephadex LH-20 Column Chromatography: The fractions containing this compound from the silica gel column are further purified on a Sephadex LH-20 column using a chloroform-methanol eluent.
Table 5: Summary of Isolation and Purification Steps
| Step | Procedure | Reagents/Solvents |
| 1. Extraction | Centrifugation of broth, followed by acetone extraction of mycelium. | Acetone |
| 2. Concentration | Evaporation of acetone under reduced pressure. | - |
| 3. Solvent Partitioning | pH adjustment and sequential extraction with ethyl acetate. | Ethyl Acetate, HCl |
| 4. Chromatography I | Silica gel column chromatography. | Chloroform, Methanol |
| 5. Chromatography II | Sephadex LH-20 column chromatography. | Chloroform, Methanol |
Biosynthetic Pathway Considerations
While the complete biosynthetic pathway of this compound has not been fully elucidated, it is understood to belong to the type II polyketide synthase (PKS) pathway, which is characteristic of anthracycline biosynthesis in Streptomyces.
Caption: Generalized Biosynthetic Pathway of this compound.
This guide provides a foundational understanding of the natural source and isolation of this compound. For further in-depth analysis and experimental replication, consulting the original scientific literature is highly recommended.
A Hypothesized Mechanism of Action for Roseorubicin B: An In-depth Technical Guide
Disclaimer: Direct experimental data on the mechanism of action of Roseorubicin B is limited in publicly available scientific literature. This guide presents a hypothesized mechanism of action based on its structural similarity to the well-characterized anthracycline antibiotics, doxorubicin and daunorubicin. The information provided herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an anthracycline antibiotic. Structurally, it belongs to the rhodomycin subgroup of anthracyclines and is reported to be closely related or identical to γ-rhodomycin II. Given its classification as an anthracycline, it is highly probable that this compound shares key mechanistic features with clinically established drugs in this class, such as doxorubicin and daunorubicin. This guide outlines the hypothesized mechanism of action of this compound, drawing parallels from its well-studied analogues. The proposed primary mechanisms include DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and subsequent induction of apoptosis.
Core Hypothesized Mechanisms of Action
The cytotoxic effects of anthracyclines are multifaceted and interconnected. The proposed mechanism for this compound is centered around the following core actions:
-
DNA Intercalation: The planar aromatic chromophore of the anthracycline molecule is hypothesized to insert between DNA base pairs. This intercalation is thought to distort the DNA helix, thereby interfering with fundamental cellular processes such as DNA replication and transcription. This physical obstruction of the DNA template can lead to the stalling of DNA and RNA polymerases, ultimately contributing to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: A crucial aspect of the anticancer activity of anthracyclines is their function as topoisomerase II "poisons." Topoisomerase II is an essential enzyme that resolves DNA topological problems by creating transient double-strand breaks. It is hypothesized that this compound, like doxorubicin, stabilizes the covalent complex formed between topoisomerase II and DNA (the "cleavable complex"). This prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DNA double-strand breaks. These DNA lesions trigger the DNA damage response (DDR) pathways, which, if the damage is irreparable, culminate in apoptotic cell death.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure is a key player in the generation of ROS. Through enzymatic reduction by cellular reductases (e.g., NADPH cytochrome P450 reductase), the quinone is converted to a semiquinone radical. In the presence of molecular oxygen, this radical can transfer an electron to oxygen, regenerating the parent quinone and producing a superoxide anion radical (O₂⁻•). This process, known as redox cycling, leads to the continuous production of superoxide and subsequently other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity.
-
Induction of Apoptosis: The culmination of DNA damage and oxidative stress is the induction of programmed cell death, or apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are implicated in anthracycline-induced apoptosis. DNA damage activates signaling cascades involving ATM and p53, leading to the upregulation of pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak) and subsequent mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and the activation of the caspase cascade. ROS can also directly contribute to MOMP and the activation of apoptotic signaling.
Quantitative Data (Illustrative)
Due to the lack of specific data for this compound, the following tables present illustrative IC50 values for doxorubicin and daunorubicin against a panel of human cancer cell lines to provide a quantitative context for the expected potency of anthracyclines.
Table 1: Illustrative IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.04 - 0.5 |
| HeLa | Cervical Adenocarcinoma | 0.05 - 0.2 |
| A549 | Lung Carcinoma | 0.1 - 0.8 |
| HepG2 | Hepatocellular Carcinoma | 0.2 - 1.5 |
| Jurkat | Acute T-cell Leukemia | 0.01 - 0.1 |
Table 2: Illustrative IC50 Values of Daunorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 0.01 - 0.05 |
| K562 | Chronic Myelogenous Leukemia | 0.02 - 0.1 |
| MOLM-13 | Acute Myeloid Leukemia | 0.005 - 0.02 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.008 - 0.04 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to validate the hypothesized mechanism of action for this compound.
Topoisomerase II Decatenation Assay
This assay determines the inhibitory effect of a compound on the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10x Topoisomerase II Assay Buffer
-
2 µL kDNA (e.g., 100 ng/µL)
-
x µL this compound (at various concentrations)
-
ddH₂O to a final volume of 18 µL.
-
-
Initiate the reaction by adding 2 µL of human Topoisomerase IIα (e.g., 1 unit/µL).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye and 2 µL of Proteinase K (10 mg/mL).
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel containing ethidium bromide in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage until the dye front has migrated approximately 75% of the gel length.
-
Visualize the DNA bands under UV illumination. Decatenated minicircles will migrate faster than the catenated kDNA network. Inhibition is observed as a decrease in the amount of decatenated product.
Intracellular Reactive Oxygen Species (ROS) Detection
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
This compound
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30-45 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add fresh culture medium containing various concentrations of this compound or controls (vehicle, positive control) to the wells.
-
Incubate for the desired time period (e.g., 1-6 hours).
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry (FL1 channel). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1x Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations of Hypothesized Mechanisms
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: A logical workflow for investigating the hypothesized mechanism of action of this compound.
Caption: A proposed signaling cascade for this compound-induced apoptosis.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural classification as an anthracycline provides a strong basis for a hypothesized mechanism. It is proposed that this compound exerts its cytotoxic effects through a combination of DNA intercalation, topoisomerase II poisoning, and the generation of reactive oxygen species, ultimately leading to the induction of apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the systematic investigation and validation of this hypothesis. Further research is imperative to elucidate the precise molecular interactions and cellular consequences of this compound treatment, which will be crucial for its potential development as a therapeutic agent.
Roseorubicin B: An In-depth Technical Guide on its Potential Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseorubicin B is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in the treatment of various cancers. While specific research on this compound is limited, its structural similarity to well-characterized anthracyclines, such as doxorubicin and daunorubicin, allows for the extrapolation of its likely biological targets and mechanisms of action. This guide provides a comprehensive overview of these potential targets, drawing on the extensive body of research available for the anthracycline class of compounds. The primary modes of action for these molecules are DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, their clinical utility is often limited by cardiotoxicity, a significant side effect stemming from their impact on various signaling pathways in cardiomyocytes.
Primary Biological Targets
The anticancer activity of anthracyclines is primarily attributed to their interaction with two key cellular components: DNA and the nuclear enzyme topoisomerase II.
DNA Intercalation
Anthracyclines possess a planar tetracyclic ring structure that enables them to insert between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, ultimately leading to the inhibition of cancer cell proliferation. The sugar moiety of the anthracycline molecule typically resides in the minor groove of the DNA, further stabilizing the drug-DNA complex.
Topoisomerase II Inhibition
Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Anthracyclines act as topoisomerase II "poisons" by stabilizing the covalent complex formed between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis. There are two isoforms of topoisomerase II in human cells: alpha and beta. The anticancer effects of anthracyclines are primarily mediated through the inhibition of the alpha isoform, which is highly expressed in proliferating cancer cells. Conversely, the cardiotoxic side effects are largely attributed to the inhibition of the beta isoform, which is expressed in quiescent cardiomyocytes.
Quantitative Data: In Vitro Cytotoxicity and DNA Binding Affinity
The following tables summarize key quantitative data for doxorubicin, a representative anthracycline, which can be considered indicative of the potential activity of this compound.
Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| AMJ13 | Breast Cancer | 223.6 µg/ml | 72 | MTT | |
| BFTC-905 | Bladder Cancer | 2.3 | 24 | MTT | |
| MCF-7 | Breast Cancer | 2.5 | 24 | MTT | |
| M21 | Skin Melanoma | 2.8 | 24 | MTT | |
| HeLa | Cervical Carcinoma | 2.9 | 24 | MTT | |
| UMUC-3 | Bladder Cancer | 5.1 | 24 | MTT | |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 | MTT | |
| TCCSUP | Bladder Cancer | 12.6 | 24 | MTT | |
| PC3 | Prostate Cancer | 8.00 | 48 | MTT | |
| A549 | Lung Cancer | 1.50 | 48 | MTT | |
| LNCaP | Prostate Cancer | 0.25 | 48 | MTT | |
| HepG2 | Hepatocellular Carcinoma | 760 ± 120 (liposomal) | 24 | Not Specified | |
| Huh7 | Hepatocellular Carcinoma | >20 | 24 | MTT | |
| VMCUB-1 | Bladder Cancer | >20 | 24 | MTT | |
| A549 | Lung Cancer | >20 | 24 | MTT | |
| HK-2 | Non-cancer Kidney | >20 | 24 | MTT |
Table 2: DNA Binding Affinity of Anthracyclines
| Anthracycline | DNA Source | Affinity Constant (K) (M⁻¹) | Temperature (°C) | Method | Reference |
| Daunorubicin | Not Specified | 0.10 - 0.12 x 10⁶ | 37 | Optical | |
| Doxorubicin | Not Specified | 0.13 - 0.16 x 10⁶ | 37 | Optical |
Signaling Pathways Implicated in Anthracycline Action and Toxicity
The cellular response to anthracyclines is complex and involves the modulation of multiple signaling pathways. While these pathways are crucial for the drugs' anticancer effects, their dysregulation in non-cancerous tissues, particularly the heart, contributes to significant toxicity.
Anthracycline-Induced Cardiotoxicity Pathways
The cardiotoxicity of anthracyclines is a major dose-limiting side effect. The primary mechanisms involve the generation of reactive oxygen species (ROS), altered calcium homeostasis, mitochondrial dysfunction, and the induction of apoptosis and autophagy in cardiomyocytes.
Caption: Anthracycline-induced cardiotoxicity signaling pathways.
Key pathways implicated in anthracycline cardiotoxicity include:
-
Reactive Oxygen Species (ROS) Generation: Anthracyclines can redox cycle, leading to the formation of superoxide radicals and other ROS, particularly within the mitochondria. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cell death.
-
Impaired Calcium Homeostasis: Anthracyclines can disrupt the normal flux of calcium ions in cardiomyocytes, leading to cellular dysfunction and death.
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is crucial for cell survival. Anthracyclines have been shown to inhibit this pathway in cardiomyocytes, thereby promoting apoptosis.
-
NRG-1/ErbB Signaling Impairment: Neuregulin-1 (NRG-1) and its receptor ErbB are important for cardiomyocyte survival and function. Anthracyclines can interfere with this signaling axis, increasing the susceptibility of heart cells to damage.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the biological targets of anthracyclines.
DNA Intercalation Assay
This assay is used to determine the ability of a compound to insert itself between the base pairs of DNA. A common method is the ethidium bromide (EtBr) displacement assay.
Principle: Ethidium bromide is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon intercalation into DNA. A compound that also intercalates into DNA will compete with EtBr for binding sites, leading to a decrease in the fluorescence of the EtBr-DNA complex.
General Protocol:
-
Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer.
-
Measure the baseline fluorescence of the ctDNA-EtBr solution.
-
Add increasing concentrations of the test compound (e.g., this compound) to the solution.
-
After an incubation period, measure the fluorescence intensity at each concentration.
-
A decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, confirming its intercalating activity. Doxorubicin is typically used as a positive control.
Caption: Workflow for a DNA intercalation assay.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II. A common method is the kDNA decatenation assay.
Principle: Kinetoplast DNA (kDNA) is a network of interlocked DNA minicircles. Topoisomerase II can decatenate this network into individual minicircles. An inhibitor of topoisomerase II will prevent this decatenation.
General Protocol:
-
Incubate purified topoisomerase II enzyme with kDNA in a reaction buffer containing ATP.
-
In parallel, set up reactions containing the enzyme, kDNA, ATP, and varying concentrations of the test compound.
-
Stop the reactions and separate the DNA products by agarose gel electrophoresis.
-
Visualize the DNA using a fluorescent stain.
-
In the absence of an inhibitor, the decatenated minicircles will migrate faster through the gel than the catenated kDNA network. The presence of the catenated kDNA network in the presence of the test compound indicates inhibition of topoisomerase II.
Caption: Workflow for a Topoisomerase II inhibition assay.
Conclusion
Based on its classification as an anthracycline, this compound is predicted to exert its anticancer effects primarily through DNA intercalation and the inhibition of topoisomerase II. These actions lead to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. However, as with other anthracyclines, there is a significant potential for cardiotoxicity, which is likely mediated by the generation of reactive oxygen species, disruption of calcium homeostasis, and interference with crucial cardiomyocyte survival pathways. Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound to optimize its therapeutic potential and mitigate its adverse effects. The experimental protocols and data presented in this guide for analogous compounds provide a solid foundation for such investigations.
In Silico Modeling and Docking of Roseorubicin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling and docking studies of Roseorubicin B, an anthracycline antibiotic. Due to the limited availability of specific research on this compound, this guide leverages data and methodologies from closely related and well-studied anthracyclines, such as doxorubicin and daunorubicin, to provide a foundational understanding of its potential molecular interactions and mechanisms.
Introduction to this compound and the Anthracycline Class
This compound (CAS 70559-01-2, Molecular Formula: C36H48N2O11) is a member of the anthracycline class of compounds, which are widely used as potent anticancer agents.[1] The primary mechanism of action for anthracyclines involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2][3] These actions lead to the induction of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2] In silico modeling and molecular docking are powerful computational tools used to predict and analyze the binding of small molecules like this compound to their biological targets at an atomic level, providing insights into their therapeutic potential and guiding further drug development.
In Silico Modeling and Docking Data
The following table summarizes representative quantitative data from in silico docking studies of various anthracycline derivatives with their primary biological targets, DNA and Topoisomerase II. This data, while not specific to this compound, provides a comparative baseline for the expected binding affinities within this drug class.
| Anthracycline Derivative | Target | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues/Bases | Reference |
| Daunorubicin | DNA (d(CGATCG)2) | -8.5 | Intercalation between C-G base pairs, H-bonds with flanking bases | [4] |
| Doxorubicin | DNA (d(CGCGCG)2) | -9.2 | Intercalation, interactions with the minor groove | [4] |
| Berubicin | DNA (1AL9) | -17.6 to -18.3 | Intercalation, formation of hydrogen bond network | [5][6] |
| Rubidazone | Topoisomerase II-DNA complex | -32.89 | π-π, π-sigma, and π-alkyl interactions | [7] |
| Daunorubicin | Topoisomerase II-DNA complex | -26.23 | π-π, π-sigma, and π-alkyl interactions | [7] |
| Mitoxantrone | Topoisomerase II-DNA complex | -25.84 | π-π, π-sigma, and π-alkyl interactions | [7] |
Experimental Protocols for In Silico Studies
This section details the generalized methodologies for performing in silico modeling and docking studies on anthracyclines like this compound.
Molecular Docking of Anthracyclines with DNA
Objective: To predict the binding mode and affinity of this compound when intercalating with a DNA double helix.
Methodology:
-
Preparation of the Ligand (this compound):
-
The 3D structure of this compound is constructed using molecular modeling software (e.g., ChemDraw, Avogadro).
-
The structure is then energetically minimized using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned to the atoms.
-
-
Preparation of the Receptor (DNA):
-
A suitable DNA sequence, often a B-DNA hexamer or octamer (e.g., d(CGATCG)2), is obtained from the Protein Data Bank (PDB) or constructed using a modeling tool.[4]
-
Non-standard residues and water molecules are removed.
-
Polar hydrogens and Gasteiger charges are added using software like AutoDockTools.[8]
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina or GOLD.
-
A grid box is defined to encompass the entire DNA molecule, allowing for a blind docking approach to identify all potential binding sites.
-
The docking parameters are set, including the number of binding modes to be generated and the exhaustiveness of the search.
-
-
Analysis of Results:
-
The resulting docking poses are ranked based on their binding energy scores.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions between the ligand and DNA, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Molecular Docking of Anthracyclines with Topoisomerase II-DNA Complex
Objective: To investigate the interaction of this compound with the ternary complex of Topoisomerase II and DNA, which is a key mechanism for its cytotoxic effect.
Methodology:
-
Preparation of the Receptor (Topoisomerase II-DNA Complex):
-
A crystal structure of the human Topoisomerase II covalently bound to DNA is retrieved from the PDB.
-
The protein structure is prepared by removing water molecules, ligands, and any co-factors not relevant to the binding study.
-
Missing atoms and residues are repaired, and hydrogen atoms are added. The structure is then subjected to energy minimization.
-
-
Preparation of the Ligand (this compound):
-
The same procedure as described in section 3.1.1 is followed.
-
-
Docking Simulation:
-
The active site for docking is defined based on the known binding site of other anthracyclines or by using a binding site prediction tool.
-
Docking is performed using appropriate software (e.g., AutoDock, Glide).
-
The docking algorithm explores various conformations of the ligand within the defined active site.
-
-
Analysis of Results:
-
The binding affinity is estimated from the docking scores.
-
The interactions between this compound and the amino acid residues of Topoisomerase II, as well as the DNA backbone and bases, are analyzed to understand the molecular basis of inhibition.[9]
-
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by anthracyclines and a typical workflow for in silico docking studies.
Conclusion and Future Directions
This technical guide outlines the foundational in silico approaches for studying this compound, a member of the anthracycline class of anticancer agents. While direct computational studies on this compound are currently scarce, the methodologies and data from related compounds provide a robust framework for initiating such investigations. Future research should focus on performing specific in silico modeling and docking studies for this compound against its primary targets, DNA and Topoisomerase II. Furthermore, molecular dynamics simulations could provide deeper insights into the stability and dynamics of the ligand-receptor complexes. These computational predictions will be invaluable for guiding subsequent in vitro and in vivo experiments to validate the anticancer potential of this compound and to accelerate its development as a potential therapeutic agent.
References
- 1. Pharmacokinetic-pharmacodynamic relationships of the anthracycline anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 4. daneshyari.com [daneshyari.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interactions of a Novel Anthracycline with Oligonucleotide DNA and Cyclodextrins in an Aqueous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA topoisomerase II structures and anthracycline activity: insights into ternary complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Roseorubicin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the anthracycline antibiotic, Roseorubicin B. Due to the limited availability of publicly accessible, complete experimental datasets for this specific compound, this document presents a compilation of expected spectroscopic characteristics based on its known chemical structure and data from closely related analogues. The experimental protocols provided are detailed methodologies for acquiring such data.
Chemical Structure and Properties
This compound is an anthracycline antibiotic with the following properties:
| Property | Value |
| CAS Number | 70559-01-2 |
| Molecular Formula | C₃₆H₄₈N₂O₁₁ |
| Molecular Weight | 684.77 g/mol |
| Chemical Structure | A tetracyclic aglycone linked to a daunosamine sugar moiety. |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and comparison with related anthracyclines like doxorubicin and daunorubicin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons | 7.0 - 8.0 | m | Protons on the anthracycline ring system. |
| Anomeric Proton | 5.0 - 5.5 | d or br s | Proton on C-1' of the daunosamine sugar. |
| Methine Protons | 3.5 - 4.5 | m | Protons on the sugar ring and aglycone. |
| Methylene Protons | 1.5 - 3.0 | m | Protons on the sugar ring and ethyl side chain. |
| Methyl Protons | 1.2 - 1.5 | d or t | Protons of the methyl group on the sugar and the ethyl group. |
| Hydroxyl Protons | Variable | br s | Phenolic and alcoholic protons, often exchangeable with D₂O. |
| Amine Protons | Variable | br s | Protons of the amino group on the sugar, exchangeable. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Carbonyl Carbons | 180 - 210 | Ketone and quinone carbonyls in the aglycone. |
| Aromatic Carbons | 110 - 160 | Carbons of the tetracyclic aromatic system. |
| Anomeric Carbon | 95 - 105 | C-1' of the daunosamine sugar. |
| Oxygenated Carbons | 60 - 80 | Carbons bonded to oxygen in the sugar and aglycone. |
| Nitrogenated Carbon | 45 - 55 | C-3' of the daunosamine sugar. |
| Aliphatic Carbons | 10 - 40 | Methyl, methylene, and methine carbons. |
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z (Expected) | Ion | Fragmentation Pathway |
| 685.33 | [M+H]⁺ | Protonated molecular ion. |
| 667.32 | [M+H - H₂O]⁺ | Loss of a water molecule. |
| 525.18 | [Aglycone+H]⁺ | Cleavage of the glycosidic bond, loss of the daunosamine sugar. |
| Varies | - | Further fragmentation of the aglycone and sugar moieties. |
Infrared (IR) Spectroscopy
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200 - 3600 | O-H, N-H | Stretching (broad) |
| 2850 - 3000 | C-H (sp³) | Stretching |
| ~1710 | C=O (Ketone) | Stretching |
| ~1620 | C=O (Quinone) | Stretching |
| 1580, 1450 | C=C (Aromatic) | Stretching |
| 1000 - 1300 | C-O | Stretching |
Experimental Protocols
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would be acquired on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz or higher. The sample (5-10 mg) would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, containing 0.1% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse sequence would be used. For ¹³C NMR, a proton-decoupled pulse sequence would be employed. 2D NMR experiments, such as COSY, HSQC, and HMBC, would be performed to aid in the complete assignment of all proton and carbon signals.
Mass Spectrometry
High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC). The instrument would be operated in positive ion mode to observe the protonated molecular ion and its fragment ions. Tandem mass spectrometry (MS/MS) experiments would be conducted to elucidate the fragmentation pathways by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
Infrared Spectroscopy
The infrared spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be obtained using an attenuated total reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Signaling Pathway and Mechanism of Action
This compound, as an anthracycline, is expected to exert its anticancer effects through multiple mechanisms, primarily involving its interaction with DNA and the generation of reactive oxygen species (ROS).
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of this compound.
Caption: Workflow for this compound isolation and analysis.
An In-depth Technical Guide to the Physicochemical Properties of Roseorubicin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roseorubicin B, an anthracycline antibiotic, represents a significant area of interest in oncological research due to its potential as a chemotherapeutic agent. A thorough understanding of its physicochemical properties is paramount for its development, formulation, and optimization as a therapeutic. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates established methodologies for the characterization of related anthracycline compounds. Furthermore, a proposed mechanism of action, based on the well-documented signaling pathways of the closely related anthracycline, doxorubicin, is presented to offer insights into its potential biological activity.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in biological systems and for the design of effective drug delivery systems.
| Property | Value | Reference |
| CAS Number | 70559-01-2 | [1] |
| Molecular Formula | C₃₆H₄₈N₂O₁₁ | [1][2] |
| Molecular Weight | 684.77 g/mol | [1][2] |
| Melting Point | 122 - 124 °C | [1] |
| Density | 1.41 g/cm³ | [1] |
| Boiling Point | 806.6 °C at 760 mmHg | [1] |
| Refractive Index | 1.653 | [1] |
Solubility Profile
Experimental Protocol for Solubility Determination (General Method):
A standard method for determining the equilibrium solubility of a compound like this compound is the shake-flask method[3].
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[3][4].
Spectral Properties
Detailed spectral data (UV-Vis, NMR, and Mass Spectrometry) are crucial for the structural confirmation and quantification of this compound. Although specific spectra for this compound are not widely published, the following sections describe the expected spectral characteristics based on its anthracycline structure and provide general experimental protocols.
UV-Visible Spectroscopy
Anthracyclines typically exhibit characteristic absorption maxima in the UV-visible region due to the presence of the chromophoric tetracyclic quinone system.
Expected Absorption Maxima: Based on the structure of related anthracyclines like doxorubicin, this compound is expected to show a strong absorption band in the visible range, likely around 480 nm, which is responsible for its color[5]. Additional absorption bands in the UV region are also anticipated.
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or a buffered aqueous solution) of known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: The absorbance of the solution is measured over a wavelength range of approximately 200-800 nm, using the solvent as a blank.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. The concentration of unknown samples can be calculated using the Beer-Lambert law[6][7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule.
Expected ¹H and ¹³C NMR Chemical Shifts: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the tetracyclic ring system, protons of the ethyl side chain, methoxy groups, and the sugar moieties. The ¹³C NMR spectrum will display distinct signals for each carbon atom, with the carbonyl carbons of the quinone system appearing at the downfield region of the spectrum[8][9].
Experimental Protocol for NMR Analysis:
-
Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H, ¹³C, and two-dimensional correlation spectra (e.g., COSY, HSQC, HMBC) are acquired.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS). The signals are assigned to the corresponding atoms in the molecule based on their chemical shifts, coupling constants, and correlations in the 2D spectra[9][10].
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and to obtain structural information through fragmentation analysis.
Expected Mass Spectrum: The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the cleavage of the glycosidic bond, leading to the separation of the aglycone and the sugar moieties[11][12].
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like HPLC (LC-MS).
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically used to minimize fragmentation of the parent molecule.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern[13][14].
Proposed Mechanism of Action and Signaling Pathway
The precise signaling pathway of this compound has not been extensively elucidated. However, based on its structural similarity to doxorubicin, a well-characterized anthracycline, a plausible mechanism of action can be proposed. The primary antitumor effects of doxorubicin are attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS)[15][16]. These events trigger a cascade of cellular responses leading to cell cycle arrest and apoptosis.
The following diagram illustrates a potential signaling pathway for this compound, extrapolated from the known mechanisms of doxorubicin.
Caption: Proposed signaling pathway for this compound based on doxorubicin's mechanism.
Experimental Workflow Overview
The following diagram outlines a general workflow for the comprehensive physicochemical characterization of this compound.
Caption: General workflow for physicochemical characterization of this compound.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound and provided a framework for its further experimental characterization. While core properties such as molecular weight and melting point are established, a significant need exists for detailed experimental data regarding its solubility and spectral characteristics. The proposed mechanism of action, based on the well-understood pharmacology of doxorubicin, offers a valuable starting point for investigating the biological activities of this compound. The outlined experimental protocols provide a roadmap for researchers to generate the necessary data to advance the understanding and potential therapeutic application of this promising anthracycline antibiotic.
References
- 1. BOC Sciences (Page 384) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 2. USA Chemical Suppliers - Products: 'R', Page: 47 [americanchemicalsuppliers.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Nanotherapeutics with anthracyclines: methods of determination and quantification of anthracyclines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. Determination of anthracycline antibiotics doxorubicin and daunorubicin by capillary electrophoresis with UV absorption detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring Anthracycline Cancer Drug-Nucleosome Interaction by NMR Using a Specific Isotope Labeling Approach for Nucleosomal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometric approaches for the identification of anthracycline analogs produced by actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methodological Aspects of μLC-MS/MS for Wide-Scale Proteomic Analysis of Anthracycline-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Resveratrol promotes sensitization to Doxorubicin by inhibiting epithelial-mesenchymal transition and modulating SIRT1/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of resveratrol on doxorubicin resistance in breast neoplasm cells by modulating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Roseorubicin B from Microbial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of Roseorubicin B, an anthracycline antibiotic, from microbial culture. The procedures outlined below are based on established methodologies for the fermentation of Actinoplanes species and the purification of secondary metabolites.
Introduction
This compound is a glycosidic anthracycline with potential applications in drug development due to its cytotoxic properties. It belongs to a class of compounds known for their interaction with DNA and inhibition of topoisomerase II, leading to anticancer activity. The primary microbial source for this compound is believed to be a strain of Actinoplanes, likely Actinoplanes roseorubidus. This document details the necessary steps from microbial culture to the purification of this compound.
Data Presentation
Table 1: Fermentation Media Composition
| Component | Concentration (g/L) | Role |
| Glucose | 10.0 - 20.0 | Primary Carbon Source |
| Soluble Starch | 10.0 - 20.0 | Complex Carbon Source |
| Soybean Meal | 5.0 - 10.0 | Nitrogen Source |
| Yeast Extract | 2.0 - 5.0 | Nitrogen & Growth Factor Source |
| Peptone | 2.0 - 5.0 | Nitrogen Source |
| CaCO₃ | 1.0 - 2.0 | pH Buffering Agent |
| K₂HPO₄ | 0.5 - 1.0 | Phosphate Source & Buffer |
| MgSO₄·7H₂O | 0.5 - 1.0 | Essential Mineral |
| Trace Elements Solution | 1.0 mL/L | Micronutrients |
Table 2: Fermentation Parameters
| Parameter | Optimal Range |
| Temperature | 28 - 30 °C |
| pH | 6.8 - 7.2 |
| Agitation | 180 - 220 rpm |
| Aeration | 1.0 - 1.5 vvm |
| Incubation Time | 5 - 7 days |
Table 3: Solvent Extraction Parameters
| Parameter | Value/Solvent |
| Extraction Solvent | n-Butanol or Ethyl Acetate |
| pH of Culture Broth | Adjusted to 8.0 - 8.5 |
| Solvent to Broth Ratio | 1:1 (v/v) |
| Number of Extractions | 2 - 3 |
Table 4: Chromatographic Purification Parameters
| Chromatography Type | Stationary Phase | Mobile Phase | Elution Mode |
| Column Chromatography | Silica Gel (60-120 mesh) | Chloroform:Methanol gradient | Gradient |
| Preparative HPLC | C18 (10 µm) | Acetonitrile:Water with 0.1% TFA | Gradient |
Experimental Protocols
Microbial Culture and Fermentation
This protocol describes the cultivation of the Actinoplanes strain for the production of this compound.
3.1.1. Materials
-
Actinoplanes roseorubidus strain
-
Seed culture medium (e.g., ISP Medium 2)
-
Production fermentation medium (see Table 1)
-
Sterile baffled flasks or fermenter
-
Incubator shaker
-
Autoclave
3.1.2. Protocol
-
Inoculum Preparation: Inoculate a loopful of Actinoplanes roseorubidus from a slant culture into a 250 mL flask containing 50 mL of seed culture medium. Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Fermentation: Transfer the seed culture (5-10% v/v) to the production fermentation medium. For laboratory scale, use 1 L of medium in a 2 L baffled flask. For larger scale, use a sterilized fermenter.
-
Incubation: Incubate the production culture at 28-30°C with agitation (200 rpm for flasks, or as per fermenter specifications) for 5-7 days. Monitor pH and adjust as necessary to maintain it within the 6.8-7.2 range.
Extraction of this compound
This protocol details the extraction of the crude this compound from the fermentation broth.
3.2.1. Materials
-
Fermentation broth
-
n-Butanol or Ethyl Acetate
-
1N NaOH or 1N HCl for pH adjustment
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
3.2.2. Protocol
-
Cell Separation: Centrifuge the fermentation broth at 5000 x g for 20 minutes to separate the mycelium from the supernatant. The supernatant contains the majority of the secreted this compound.
-
pH Adjustment: Adjust the pH of the supernatant to 8.0-8.5 using 1N NaOH. This increases the solubility of the anthracycline in the organic solvent.
-
Solvent Extraction: Transfer the pH-adjusted supernatant to a separatory funnel and add an equal volume of n-butanol or ethyl acetate. Shake vigorously for 10-15 minutes and then allow the layers to separate.
-
Collection of Organic Phase: Collect the upper organic layer containing this compound. Repeat the extraction process on the aqueous layer 2-3 times to maximize recovery.
-
Concentration: Combine all organic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Purification of this compound
This protocol describes the purification of this compound from the crude extract using chromatographic techniques.
3.3.1. Materials
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Chloroform, Methanol
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents: Acetonitrile (ACN), Water, Trifluoroacetic acid (TFA)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel)
3.3.2. Protocol
-
Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel column using a slurry of silica gel in chloroform.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 99:1, 98:2, etc.).
-
Collect fractions and monitor the separation using TLC. Pool the fractions containing the red-colored this compound.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified product.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the semi-purified product in a small volume of the initial mobile phase (e.g., 10% ACN in water with 0.1% TFA).
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 495 nm) and collect the major peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Potential Signaling Pathway Inhibition
While the specific signaling pathways affected by this compound are not definitively established, as an anthracycline, it is likely to share mechanisms with related compounds like Doxorubicin. A potential mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.
Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.
Roseorubicin B: Unraveling the Analytical Landscape of a Novel Anthracycline
Introduction
Roseorubicin B is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely utilized in the treatment of various cancers. While the therapeutic potential of anthracyclines is well-established, the emergence of novel derivatives like this compound necessitates the development of robust analytical standards and reference materials to ensure the quality, safety, and efficacy of potential drug candidates. This document provides a comprehensive overview of the analytical methodologies and protocols relevant to this compound, drawing parallels from well-characterized analogs such as Doxorubicin. It is designed to guide researchers, scientists, and drug development professionals in establishing a framework for the analysis and characterization of this promising compound.
Due to the limited publicly available information specific to this compound, the following sections will leverage established analytical principles and protocols for closely related anthracycline compounds. These methodologies provide a strong foundation for the development of specific assays for this compound.
Physicochemical Properties and Reference Standards
The establishment of a highly purified and well-characterized reference standard is the cornerstone of any analytical program. For this compound, this would involve its synthesis and purification, followed by comprehensive characterization to confirm its identity and purity.
Table 1: Physicochemical Data for Anthracycline Analogs
| Property | Doxorubicin | Daunorubicin | Expected for this compound |
| Molecular Formula | C₂₇H₂₉NO₁₁ | C₂₇H₂₉NO₁₀ | To be determined |
| Molecular Weight | 543.5 g/mol | 527.5 g/mol | To be determined |
| Appearance | Red-orange crystalline powder | Red-orange crystalline powder | Likely a colored solid |
| Solubility | Soluble in water, methanol; sparingly soluble in acetone; practically insoluble in non-polar organic solvents. | Soluble in water, methanol, chloroform; sparingly soluble in ethanol. | Expected to have similar solubility profile to other anthracyclines. |
| Storage Conditions | Store at 2-8°C, protected from light. | Store at 2-8°C, protected from light. | Store at controlled room temperature or refrigerated, protected from light. |
Note: The data for this compound is predictive and should be confirmed experimentally.
Analytical Methodologies
The complex structure and potent nature of anthracyclines demand sensitive and specific analytical methods for their quantification and characterization. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this regard.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of anthracyclines. The method's versatility allows for the separation of the parent compound from impurities and degradation products.
Experimental Protocol: RP-HPLC for Anthracycline Analysis
This protocol is a general guideline and should be optimized for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Anthracyclines exhibit strong absorbance in the visible region, typically around 480 nm. A PDA detector can be used to scan a range (e.g., 200-600 nm) to identify the optimal wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Further dilute with the mobile phase to create a series of calibration standards.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Table 2: Typical HPLC Method Parameters for Anthracycline Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 480 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides invaluable information on the molecular weight and structure of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for anthracyclines.
Experimental Protocol: LC-MS for this compound Characterization
-
LC System: Utilize the HPLC method described above.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass analysis.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 100-1000
-
-
Data Analysis: The accurate mass measurement from the MS analysis can be used to confirm the elemental composition of this compound. Tandem MS (MS/MS) experiments can be performed to elucidate its fragmentation pattern, which is crucial for structural confirmation and identification of metabolites or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structure elucidation of a novel compound like this compound. Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are necessary to establish the connectivity of atoms within the molecule.
Experimental Protocol: NMR for this compound Structure Elucidation
-
Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
-
-
Data Analysis: The collective data from these NMR experiments will allow for the unambiguous assignment of all proton and carbon signals and the complete determination of the chemical structure of this compound.
Biological Activity and Signaling Pathways
Anthracyclines exert their anticancer effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions ultimately lead to the induction of apoptosis (programmed cell death) in cancer cells.
Signaling Pathway for Anthracycline-Induced Apoptosis
The diagram below illustrates a simplified signaling pathway initiated by anthracyclines, leading to apoptosis.
Caption: Anthracycline-induced apoptosis pathway.
Experimental Workflow for Establishing an Analytical Standard
The following workflow outlines the logical steps for producing and qualifying a this compound analytical standard.
Application Notes and Protocols for Doxorubicin In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro cytotoxicity of the anthracycline antibiotic, Doxorubicin. The protocol is intended for use by researchers and scientists in the fields of cancer biology and drug development.
Introduction
Doxorubicin is a widely used chemotherapeutic agent known for its potent anti-cancer activity. It primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1] Accurate and reproducible methods for assessing its cytotoxic effects in vitro are crucial for preclinical drug evaluation and understanding its mechanisms of action. This document outlines a standard protocol for a colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50) of Doxorubicin in cancer cell lines.
Data Presentation
The cytotoxic potential of a compound is often quantified by its IC50 value, which represents the concentration of the drug required to inhibit cell growth by 50%.[2] These values can vary significantly depending on the cell line, assay duration, and the specific assay method used.[2][3][4]
Table 1: Reported IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Assay Method | Reported IC50 (µM) |
| MCF-7 | Breast Cancer | 24 | MTT | 0.5 - 5 |
| A549 | Lung Carcinoma | 72 | Not Specified | 36.6 x 10⁻³ |
| DU-145 | Prostate Cancer | 72 | Not Specified | 122.7 |
| WM2664 | Melanoma | 72 | Not Specified | 155.1 |
| U87-MG | Glioblastoma | Not Specified | Not Specified | Varies |
Note: IC50 values are highly dependent on experimental conditions and the specific clone of the cell line. The values presented here are for illustrative purposes and may not be directly comparable across different studies.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Doxorubicin hydrochloride
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution[5]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of Doxorubicin in sterile water or DMSO.
-
Perform serial dilutions of Doxorubicin in complete culture medium to achieve a range of desired concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO or water used for the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[5]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the Doxorubicin concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of Doxorubicin that results in 50% cell viability.
Visualizations
Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.
References
- 1. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.harvard.edu [scholar.harvard.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Roseorubicin B Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Roseorubicin B is an anthracycline antibiotic. Like other members of this class, it is presumed to have poor aqueous solubility, which presents a significant challenge for in vivo administration. This document provides a generalized approach to developing a suitable formulation for this compound for preclinical in vivo research, focusing on achieving a stable and homogenous preparation for reliable dosing.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for formulation development. While specific experimental data for this compound is limited, the following table outlines key parameters that should be determined.
| Property | Value | Method of Determination (Suggested) | Significance in Formulation Development |
| Molecular Formula | C₃₆H₄₅N₃O₁₂ | Mass Spectrometry | Provides the exact mass of the molecule. |
| Molecular Weight | 684.77 g/mol [1] | Calculated from Molecular Formula | Essential for concentration and dosage calculations. |
| CAS Number | 70559-01-2[1] | Chemical Abstract Service Registry | Unique identifier for the specific chemical substance. |
| pKa | To be determined (TBD) | Potentiometric titration, UV-spectrophotometry, Capillary electrophoresis | Predicts the ionization state of the drug at different pH values, influencing solubility and choice of buffering agents. |
| LogP | TBD | Shake-flask method, HPLC | Indicates the lipophilicity of the compound, which affects its solubility in various solvents and its potential for membrane permeation. |
| Aqueous Solubility | TBD | Shake-flask method, UV/Vis spectroscopy | A critical parameter for selecting the appropriate formulation strategy (e.g., solution, suspension, or specialized delivery system). |
| Melting Point | TBD | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties and purity of the drug substance. |
Proposed Formulation Protocol for In Vivo Studies
Given the anticipated poor aqueous solubility of this compound, a common approach for preclinical in vivo studies is to use a co-solvent system to achieve a clear solution for parenteral administration. The following protocol describes the preparation of a formulation using Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 400 (PEG400), USP grade
-
Sterile, pyrogen-free water for injection or 0.9% saline
-
Sterile vials
-
Sterile syringes and filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Protocol:
-
Preparation of the Co-solvent Vehicle:
-
In a sterile vial, prepare the desired volume of the co-solvent vehicle. A common starting ratio is 10% DMSO and 40% PEG400 in sterile water or saline (v/v/v).
-
For example, to prepare 10 mL of the vehicle, add 1 mL of DMSO and 4 mL of PEG400 to a sterile vial.
-
Bring the final volume to 10 mL with sterile water for injection or saline.
-
Mix thoroughly by vortexing until a clear, homogenous solution is obtained.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Add the this compound powder to a sterile vial.
-
Add the required volume of DMSO to the vial to dissolve the powder completely. Gentle warming (to no more than 40°C) or sonication may be used to aid dissolution.
-
Once a clear solution is obtained in DMSO, add the required volume of PEG400 and mix well.
-
Finally, add the sterile water or saline dropwise while continuously vortexing to prevent precipitation.
-
-
Sterilization and Storage:
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the formulation at 2-8°C, protected from light. The stability of the formulation should be determined experimentally. It is recommended to prepare the formulation fresh before each use.
-
Example Calculation for a 1 mg/mL Formulation:
-
To prepare 5 mL of a 1 mg/mL this compound formulation:
-
Weigh 5 mg of this compound.
-
Dissolve in 0.5 mL of DMSO.
-
Add 2.0 mL of PEG400 and mix.
-
Slowly add 2.5 mL of sterile saline while vortexing.
-
Sterile filter the final solution.
-
Experimental Workflow
The following diagram illustrates the general workflow for preparing the this compound formulation for in vivo studies.
Putative Signaling Pathway of this compound
As a member of the anthracycline family, this compound is expected to exert its cytotoxic effects through mechanisms similar to those of well-characterized anthracyclines like doxorubicin and daunorubicin. The primary mechanisms are believed to be:
-
DNA Intercalation: The planar ring structure of anthracyclines inserts between DNA base pairs, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: Anthracyclines stabilize the topoisomerase II-DNA complex, leading to DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the formation of ROS, which can damage cellular components, including DNA, proteins, and lipids.
These events trigger a cascade of cellular responses, ultimately leading to apoptosis or cell cycle arrest. The diagram below illustrates a putative signaling pathway for this compound.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of a stable and effective formulation. The provided protocols and information offer a foundational approach for researchers. It is imperative to conduct thorough pre-formulation studies to characterize the physicochemical properties of this compound and to optimize the formulation based on experimental data. Subsequent in vivo studies will be crucial to determine the pharmacokinetic and pharmacodynamic profile of the selected formulation.
References
Application Notes and Protocols for Roseorubicin B in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseorubicin B, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by the bacterium Actinomyces roseoviolaceus A529.[1][2] Like other anthracyclines, it exhibits potent biological activity, making it a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound in HTS, focusing on its potential anticancer and antibacterial applications. While specific data on this compound is limited, its classification as an anthracycline allows for informed extrapolation of its mechanism of action and the design of relevant screening assays.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 70559-01-2 | [1][3][4][5] |
| Molecular Formula | C36H48N2O11 | [1][4] |
| Molecular Weight | 684.77 g/mol | [2] |
| Producing Organism | Actinomyces roseoviolaceus A529 | [1][2] |
Biological Activity and Mechanism of Action
This compound has demonstrated activity against Gram-positive bacteria and mycobacteria.[2] Furthermore, it has shown potent cytotoxic effects against leukemia L1210 cells, with a reported half-maximal inhibitory concentration (IC50) of 0.06 µg/mL.[2]
As an anthracycline, the primary mechanism of action of this compound is presumed to involve the inhibition of DNA and RNA synthesis. This is likely achieved through several coordinated actions:
-
DNA Intercalation: The planar tetracyclic ring structure of anthracyclines allows them to insert between DNA base pairs, obstructing the processes of replication and transcription.
-
Topoisomerase II Inhibition: Anthracyclines are known to stabilize the complex between DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils. This leads to the accumulation of DNA double-strand breaks and subsequent cell death.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of ROS. This induces oxidative stress and damages cellular components, including DNA, proteins, and lipids.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Cell Line | Assay Type | IC50 | Source |
| Leukemia L1210 | Cytotoxicity Assay | 0.06 µg/mL | [2] |
High-Throughput Screening Applications
The potent cytotoxicity of this compound makes it a valuable tool for various HTS applications, primarily in the fields of oncology and bacteriology.
Anticancer Drug Discovery
This compound can be utilized as a positive control in HTS campaigns designed to identify novel anticancer agents. Its well-defined (inferred) mechanism of action allows for the validation of assay performance and the identification of compounds with similar or distinct mechanisms.
Recommended Assays:
-
Cell Viability/Cytotoxicity Assays: To screen for compounds that inhibit cancer cell proliferation.
-
Topoisomerase II Inhibition Assays: To identify molecules that specifically target this enzyme.
-
DNA Damage Assays: To screen for agents that induce DNA strand breaks.
-
ROS Detection Assays: To identify compounds that induce oxidative stress.
Antibacterial Drug Discovery
Given its activity against Gram-positive bacteria and mycobacteria, this compound can serve as a reference compound in screens for new antibacterial agents.
Recommended Assays:
-
Bacterial Growth Inhibition Assays (e.g., MIC determination): To screen for compounds with bacteriostatic or bactericidal activity.
-
Biofilm Disruption Assays: To identify molecules effective against bacterial biofilms.
Experimental Protocols
Protocol 1: Cell Viability Assay using Resazurin
This protocol describes a common method for assessing cell viability in a high-throughput format.
Materials:
-
Cancer cell line of interest (e.g., Leukemia L1210)
-
Complete cell culture medium
-
This compound (positive control)
-
Test compounds
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
384-well clear-bottom black plates
-
Automated liquid handler and plate reader
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density in 40 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: Add 100 nL of test compounds and controls (including a dose-response of this compound) to the plates using an automated liquid handler.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC50 values for the test compounds and this compound.
Protocol 2: Topoisomerase II Inhibition Assay
This protocol outlines a cell-free assay to screen for inhibitors of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
This compound (positive control, or another known Topo II inhibitor like Etoposide)
-
Test compounds
-
DNA intercalating dye (e.g., SYBR Green)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing: Add test compounds and controls to the 384-well plate.
-
Reagent Addition: Add Topoisomerase II enzyme and supercoiled DNA to the assay buffer.
-
Reaction Initiation: Dispense the enzyme/DNA mixture into the wells to start the reaction.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a DNA intercalating dye).
-
Data Acquisition: Measure the fluorescence intensity. Inhibition of Topoisomerase II will result in a higher fluorescence signal as the DNA remains supercoiled and the dye intercalates more efficiently.
-
Data Analysis: Determine the percentage of inhibition for each compound and calculate IC50 values.
Visualizations
Below are diagrams illustrating the inferred signaling pathway of this compound and a typical HTS workflow.
Caption: Inferred signaling pathway of this compound.
Caption: General workflow for high-throughput screening.
References
Roseorubicin B: Unexplored Potential as a Fluorescent Probe in Cell Imaging
Initial investigations into the application of Roseorubicin B as a fluorescent probe for cell imaging have revealed a significant gap in publicly available scientific literature. While its chemical classification as an anthracycline antibiotic suggests inherent fluorescent properties, specific data on its photophysical characteristics and established protocols for its use in cellular imaging are currently unavailable.
Anthracyclines, a class of compounds to which this compound belongs, are well-known for their fluorescent capabilities. For instance, Doxorubicin, a prominent member of this family, is intrinsically fluorescent and has been utilized in studies to visualize its cellular uptake and distribution.[1][2] This intrinsic fluorescence is a characteristic of the shared naphthacenequinone core structure of anthracyclines.[1] Generally, anthracyclines like Doxorubicin exhibit maximum excitation wavelengths around 470 nm and emission wavelengths in the range of 560-595 nm.[2][3] This fluorescence has been harnessed for various applications, including flow cytometry and fluorescence microscopy to measure drug accumulation in cells, and even for staining chromosomes.[2][4]
However, a thorough search for specific data on this compound's excitation and emission spectra, quantum yield, and molar extinction coefficient has yielded no results. Consequently, creating a detailed and reliable protocol for its use as a fluorescent probe in cell imaging is not feasible at this time. The development of such a protocol would necessitate foundational research to determine these fundamental photophysical properties.
General Principles of Using Anthracyclines in Cell Imaging
Should the fluorescent properties of this compound be characterized in the future, a general workflow for its application in cell imaging could be conceptualized based on established methods for other fluorescent compounds and anthracyclines.
Conceptual Workflow for Cell Imaging. This diagram outlines the basic steps that would be involved in using a fluorescent probe like this compound for cell imaging, from cell preparation to data analysis.
Future Directions
The potential of this compound as a fluorescent probe remains an open area for investigation. Future research would need to focus on:
-
Photophysical Characterization: Determining the excitation and emission spectra, quantum yield, photostability, and solvent effects on the fluorescence of this compound.
-
Cellular Uptake and Localization: Investigating the mechanisms of cellular uptake, intracellular distribution, and potential organelle-specific accumulation.
-
Cytotoxicity Assessment: Evaluating the toxic effects of this compound at concentrations required for effective imaging.
-
Protocol Development and Optimization: Establishing and optimizing protocols for live-cell and fixed-cell imaging across various cell types.
Until such fundamental data becomes available, the use of this compound as a reliable and reproducible fluorescent probe in cell imaging cannot be recommended. Researchers interested in this area are encouraged to undertake these foundational studies to unlock the potential of this and other under-characterized anthracycline compounds.
References
- 1. Cytofluorescence localization of anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential fluorescent staining of human chromosomes with daunomycin and adriamycin--the d-bands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rose Bengal in Antibiotic Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rose Bengal, a synthetic dye, has demonstrated significant antibacterial properties, positioning it as a compound of interest for novel antimicrobial applications. Its mechanism of action is primarily associated with the generation of reactive oxygen species upon illumination, leading to photodynamic inactivation of bacteria. However, it also exhibits bactericidal activity in the absence of light. These application notes provide an overview of the antibacterial activity of high-purity Rose Bengal (HP-RB) and detailed protocols for determining its efficacy through antibiotic susceptibility testing (AST). The primary audience for this document includes researchers in microbiology, infectious diseases, and drug development who are exploring new antimicrobial agents.
Antibacterial Spectrum and Efficacy
Rose Bengal has shown potent bactericidal effects, particularly against a range of Gram-positive bacteria, including drug-resistant strains.[1][2][3] The high-purity form of Rose Bengal (HP-RBf, >99.5% dye content) is effective at low concentrations, with its activity significantly enhanced by the presence of fluorescent, LED, or natural light.[1][2][3] Notably, the frequency of spontaneous resistance development in Gram-positive bacteria to HP-RB is reported to be extremely low (less than 1 × 10⁻¹³).[1][2]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a high-purity Rose Bengal formulation (HP-RBf) against various Gram-positive bacteria under illuminated conditions. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible in-vitro growth of a microorganism.[4][5][6][7]
| Bacterial Species | Strain Information | MIC (µg/mL) |
| Bacillus anthracis | Sterne | 0.39 |
| Bacillus cereus | ATCC 14579 | 0.78 |
| Bacillus subtilis | ATCC 6633 | 0.39 |
| Staphylococcus aureus | ATCC 6538 (MIC standard strain) | 1.6 |
| Methicillin-resistant S. aureus | MRSA, SCCmec type I | 0.78 |
| Methicillin-resistant S. aureus | MRSA, SCCmec type II | 1.6 |
| Methicillin-resistant S. aureus | MRSA, SCCmec type III | 1.6 |
| Methicillin-resistant S. aureus | MRSA, SCCmec type IV | 1.6 |
| Methicillin-resistant S. aureus | MRSA, SCCmec type V | 1.6 |
| Methicillin-resistant S. aureus | MRSA, SCCmec type VI | 1.6 |
| Methicillin-resistant S. aureus | MRSA, SCCmec type VII | 1.6 |
Data sourced from studies on high-purity Rose Bengal formulation (HP-RBf) under illumination.[3]
Experimental Protocols for Antibiotic Susceptibility Testing
Standardized methods for antibiotic susceptibility testing, such as broth microdilution and disk diffusion, can be adapted to evaluate the efficacy of Rose Bengal.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of Rose Bengal that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
High-purity Rose Bengal (HP-RB)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Light source (e.g., fluorescent light box) for photodynamic studies
Procedure:
-
Preparation of Rose Bengal Stock Solution: Prepare a concentrated stock solution of HP-RB in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration.
-
Serial Dilutions:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the Rose Bengal stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This will result in a gradient of Rose Bengal concentrations.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum (no Rose Bengal).
-
Sterility Control: A well containing only MHB.
-
-
Incubation:
-
For photodynamic studies, expose the plates to a controlled light source for a defined period before or during incubation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC: The MIC is the lowest concentration of Rose Bengal at which there is no visible turbidity (bacterial growth).
Protocol 2: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
This method provides a qualitative assessment of a bacterium's susceptibility to Rose Bengal.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
High-purity Rose Bengal (HP-RB) solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Forceps
-
Ruler or caliper
-
Light source for photodynamic studies
Procedure:
-
Preparation of Rose Bengal Disks: Impregnate sterile filter paper disks with a known amount of the HP-RB solution and allow them to dry under sterile conditions.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place the Rose Bengal-impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
For photodynamic studies, expose the plates to a light source.
-
Incubate the plates at 35°C ± 2°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.
-
The size of the zone of inhibition indicates the relative susceptibility of the bacterium to Rose Bengal.
-
Visualizations
Experimental Workflow for MIC Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity of Pharmaceutical-Grade Rose Bengal: An Application of a Synthetic Dye in Antibacterial Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Pharmaceutical-Grade Rose Bengal: An Application of a Synthetic Dye in Antibacterial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. idexx.dk [idexx.dk]
Application Notes and Protocols: Roseorubicin B in Combination Chemotherapy
Disclaimer: Due to the limited availability of specific preclinical and clinical data for Roseorubicin B in combination with other chemotherapeutics, this document leverages data from the broader class of anthracycline antibiotics, primarily Doxorubicin, as a representative agent. The principles and methodologies described herein are intended to serve as a guide for research and development involving this compound.
Introduction
This compound is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors such as breast cancer.[1] The primary mechanism of action for anthracyclines involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cancer cell death.[2] To enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity, anthracyclines are frequently administered in combination with other chemotherapeutic agents. This document provides an overview of potential combination strategies for this compound, supported by data from representative anthracyclines, and details relevant experimental protocols for assessing synergistic interactions.
Data Presentation: Efficacy of Anthracycline Combinations
The following tables summarize quantitative data from preclinical and clinical studies of Doxorubicin in combination with other chemotherapeutics, serving as a reference for potential this compound combinations.
Table 1: In Vitro Cytotoxicity of Doxorubicin in Combination with Niclosamide in Breast Cancer Cell Lines [3]
| Cell Line | Drug | IC50 (µM) |
| MDA-MB-231 | Doxorubicin | 2.1 |
| Niclosamide | 4.23 | |
| SKBR3 | Doxorubicin | 0.95 |
| Niclosamide | 1.09 | |
| MCF7 | Doxorubicin | 1.79 |
| Niclosamide | 1.45 |
Table 2: In Vitro Cytotoxicity of Doxorubicin in Various Breast Cancer Cell Lines [4][5]
| Cell Line | IC50 of Doxorubicin (µM) |
| JIMT-1 | 0.214 |
| MDA-MB-468 | 0.0212 |
| MCF-7 | 9.908 |
| MCF-7/ADR (Doxorubicin-resistant) | 13.39 |
| MDA-MB-231 | 0.69 |
| 4T-1 | 0.14 |
Table 3: Clinical Response Rates of Anthracycline-Based Combination Regimens
| Cancer Type | Regimen | Number of Patients | Complete Remission (CR) Rate | Overall Survival (OS) | Reference |
| Acute Myeloid Leukemia (AML) in Elderly | Etoposide + Cytarabine | 21 | 33% | Median: 214 days | [6] |
| Daunorubicin + Cytarabine | 23 | 43% | Median: 150 days | [6] | |
| Mitoxantrone + Cytarabine + Etoposide | 44 | 47% | Median: 295 days | [6] | |
| Early Triple-Negative Breast Cancer (Adjuvant) | Doxorubicin + Cyclophosphamide + Docetaxel (AC-D) | - | - | 5-year DFS: 49% | [7] |
| Epirubicin + Cyclophosphamide + Docetaxel (EC-D) | - | - | 5-year DFS: 73% | [7] |
DFS: Disease-Free Survival
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay
This protocol outlines a method to determine the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapeutic agent.[8][9][10]
Materials:
-
This compound
-
Combination drug
-
Cancer cell line of interest
-
96-well microplates
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in the appropriate solvent. Create a series of serial dilutions for each drug.
-
Checkerboard Setup:
-
Along the x-axis of the 96-well plate, add increasing concentrations of this compound.
-
Along the y-axis, add increasing concentrations of the combination drug.
-
The plate should also include wells with each drug alone and untreated control wells.
-
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's instructions using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the untreated control.
-
Determine the IC50 value for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
References
- 1. Neuroblastoma - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer [mdpi.com]
- 4. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 6. Acute myeloid leukemia in the elderly: etoposide when anthracyclins are contraindicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-World Outcomes of Combination Anthracycline and Taxane Adjuvant Therapies in Early Triple-Negative Breast Cancer: A Moroccan Retrospective Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Roseorubicin B Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Roseorubicin B and related anthracycline compounds, achieving optimal yields is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, with a particular focus on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is very low. Where should I start troubleshooting?
A1: A low overall yield in a multi-step synthesis can be the result of small losses at each stage or a significant issue in one or two key steps. The most frequently reported bottleneck in the synthesis of anthracyclines like this compound is the glycosylation step, where the sugar moiety is coupled to the aglycone. Start by analyzing the yield of each individual step. If the glycosylation step is the primary issue, focus your optimization efforts there. Other areas to investigate include protecting group strategies and purification methods. It is not uncommon for the optimization of a single reaction to take a significant amount of time.[1]
Q2: I am struggling with the glycosylation of the this compound aglycone. What are the common causes for low yields in this step?
A2: The glycosylation reaction is notoriously challenging in anthracycline synthesis. Low yields can stem from several factors:
-
Poor activation of the glycosyl donor: The leaving group on the anomeric carbon of the sugar may not be sufficiently activated by the promoter.
-
Side reactions: The formation of byproducts, such as glycal formation or orthoester rearrangement, can consume starting materials and reduce the yield of the desired glycoside.
-
Stereoselectivity issues: The formation of the incorrect anomer (e.g., β-glycoside instead of the desired α-glycoside) is a common problem that can be difficult to separate, leading to a lower isolated yield of the correct product.
-
Decomposition of starting materials or product: The aglycone or the sugar moiety may be unstable under the reaction conditions. Anthracyclines themselves can be sensitive to acidic or basic conditions.
Q3: What alternative glycosylation conditions can I try to improve the yield of this compound?
A3: The choice of glycosyl donor, promoter, and reaction conditions can have a dramatic impact on the yield of the glycosylation reaction. If one method is providing low yields, consider exploring alternatives. For the synthesis of related anthracycline glycosides, a variety of promoters have been used with varying success. The yields can range from less than 5% to as high as 95% depending on the specific substrates and conditions.[1][2]
Data Presentation: Comparison of Glycosylation Promoters
The following table summarizes various promoters used in the synthesis of anthracycline analogues and their reported yields. This data can guide the selection of a suitable system for your this compound synthesis.
| Glycosyl Donor Type | Promoter/Catalyst System | Reported Yield Range (%) | Reference |
| Glycosyl Halides | HgO/HgBr₂ | 4 - 52 | [2] |
| Glycosyl Imidates | TMSOTf | 38 - 41 | [2] |
| Glycals | Au(I) and Cu(I) catalysts | 15 - 46 | [2] |
| Glycals | Thiourea-phosphoric acid | 18 - 95 | [2] |
| Propargyl Glycosides | Sonogashira Coupling | < 5 (in some cases) | [1] |
Experimental Protocols
General Protocol for TMSOTf-Promoted Glycosylation
This protocol is a general guideline for a trimethylsilyl trifluoromethanesulfonate (TMSOTf)-promoted glycosylation, a common method for forming the glycosidic bond in anthracycline synthesis.
-
Preparation of Reactants:
-
Dissolve the this compound aglycone (1 equivalent) and the glycosyl donor (e.g., a protected daunosamine imidate, 1.5-2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (argon or nitrogen).
-
Add a molecular sieve (e.g., 4 Å) to the reaction mixture to remove any residual water.
-
Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).
-
-
Reaction Execution:
-
Slowly add a solution of TMSOTf (0.1-0.3 equivalents) in the same solvent to the cooled reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding a mild base (e.g., triethylamine or pyridine).
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Filter off the molecular sieves and wash with the reaction solvent.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired this compound glycoside.
-
Visualizations
General Synthetic Workflow for this compound
Caption: A generalized workflow for the chemical synthesis of this compound.
Troubleshooting Logic for Low-Yield Glycosylation
References
Roseorubicin B Solubility: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Roseorubicin B in aqueous buffers. Given the limited direct data on this compound, this guide leverages information on closely related anthracycline compounds, such as doxorubicin and daunorubicin, to provide troubleshooting strategies and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound directly into my aqueous buffer. What is the recommended starting procedure?
A1: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often challenging. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into your aqueous buffer.
Q2: Which organic solvents are recommended for creating a this compound stock solution?
A2: Based on data for the related compound doxorubicin, Dimethyl Sulfoxide (DMSO) is a suitable solvent. Doxorubicin hydrochloride is soluble in DMSO at approximately 10 mg/mL.[1][2] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can prematurely cause precipitation.
Q3: What is the maximum concentration of this compound I can expect to achieve in my aqueous buffer?
A3: The final concentration in your aqueous buffer will be significantly lower than in the organic stock solution and will depend on the buffer composition and the percentage of organic solvent you can tolerate in your experiment. For instance, doxorubicin hydrochloride has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO and PBS (pH 7.2).[1][2] It is advisable to perform a solubility test to determine the optimal concentration for your specific conditions.
Q4: My this compound solution in the buffer appears to precipitate over time. Why is this happening and how can I prevent it?
A4: Precipitation of anthracyclines in aqueous buffers can be due to several factors. Doxorubicin, for example, is known to form precipitates in neutral buffers like PBS, which is caused by the formation of covalently bonded dimers.[3][4] It is also recommended not to store aqueous solutions of doxorubicin for more than one day.[1][2] To minimize precipitation, prepare fresh dilutions for each experiment and avoid long-term storage of buffered solutions.
Q5: How does pH affect the solubility and stability of this compound?
A5: The pH of the aqueous buffer can significantly impact the solubility and stability of anthracyclines. Daunorubicin, a related compound, is unstable in solutions with a pH greater than 8, which is indicated by a color change from red to blue-purple.[5] It is important to consider the pKa of this compound (if available) and the pH of your buffer system to ensure the compound is in its most soluble form.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions in aqueous buffers.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in the aqueous buffer. | Direct dissolution of a hydrophobic compound in an aqueous medium. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO. 2. Serially dilute the stock solution into the aqueous buffer to the desired final concentration. |
| Precipitation occurs immediately upon diluting the DMSO stock into the aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final buffer/solvent mixture. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic cosolvent (e.g., DMSO) in the final solution, if experimentally permissible. 3. Vigorously vortex the solution while adding the stock solution to the buffer to ensure rapid mixing. |
| The solution is initially clear but forms a precipitate after a short period. | Compound instability or aggregation in the aqueous buffer over time. This is a known issue with doxorubicin, which can form dimers and precipitate.[3][4] | 1. Prepare fresh solutions immediately before each experiment. 2. Avoid storing buffered solutions of this compound. Aqueous solutions of doxorubicin are not recommended for storage longer than one day.[1][2] 3. Consider the buffer composition; some buffer components may promote precipitation. |
| The color of the solution changes over time. | pH-dependent degradation of the compound. Daunorubicin solutions change from red to blue-purple at a pH greater than 8, indicating decomposition.[5] | 1. Verify the pH of your buffer and ensure it is within the stable range for the compound. 2. Protect the solution from light, as anthracyclines can be light-sensitive. |
Quantitative Data Summary
The following table summarizes solubility data for anthracyclines closely related to this compound. This data should be used as a reference point for your experiments.
| Compound | Solvent/Buffer | Solubility | Reference |
| Doxorubicin Hydrochloride | DMSO | ~10 mg/mL | [1][2] |
| Doxorubicin Hydrochloride | Water | ~10 mg/mL | [1] |
| Doxorubicin Hydrochloride | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][2] |
| Daunorubicin Hydrochloride | PBS (pH 7.2) | ~10 mg/mL | [6] |
| Daunorubicin Hydrochloride | Water | Freely soluble | [7] |
| Daunorubicin Hydrochloride | Methanol | Freely soluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
-
Materials:
-
This compound stock solution in DMSO
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vortexing the buffer, add the required volume of the this compound stock solution dropwise to the buffer to achieve the desired final concentration.
-
Continue vortexing for a few seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Dimerization of Doxorubicin Causes Its Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Daunorubicin hydrochloride CAS#: 23541-50-6 [m.chemicalbook.com]
Optimizing Roseorubicin B Dosage for Cell Culture: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Roseorubicin B for cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound, an anthracycline antibiotic, is believed to exert its cytotoxic effects primarily through the inhibition of topoisomerase II. This interference leads to DNA double-strand breaks, ultimately triggering apoptotic cell death. Additionally, like other anthracyclines, it may generate reactive oxygen species (ROS), contributing to cellular stress and damage.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly cell-line dependent. However, a common starting point for in vitro experiments is to perform a dose-response study ranging from nanomolar (nM) to micromolar (µM) concentrations. Based on data from related anthracyclines, a range of 10 nM to 10 µM is often a reasonable starting point for initial cytotoxicity screening.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can vary depending on the experimental endpoint. For cytotoxicity assays, incubation periods of 24, 48, and 72 hours are typically used to assess the time-dependent effects of the compound.[1] For studies on early apoptotic events or cell cycle arrest, shorter incubation times (e.g., 6, 12, or 24 hours) may be more appropriate.[2]
Q4: What are the expected morphological changes in cells treated with this compound?
A4: Cells undergoing apoptosis due to this compound treatment may exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. Adherent cells may detach from the culture surface.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell quantification. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Contamination | Regularly check for microbial contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated cell stock.[3] |
| Cell Line Instability | Use low-passage number cells and ensure consistent culture conditions. Periodically perform cell line authentication. |
Problem 2: No Significant Cell Death Observed
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Sub-optimal Drug Concentration | Broaden the concentration range in your dose-response experiment. Consider testing up to 50 µM. |
| Insufficient Incubation Time | Extend the incubation period to 72 hours or longer to allow for delayed cytotoxic effects. |
| Drug Inactivation | Some media components may interact with the compound. Consider using a serum-free medium for the duration of the drug treatment if compatible with your cell line. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this class of compounds. Consider using a different cell line or a positive control compound known to induce apoptosis in your cell line. |
Problem 3: Cells Detach Prematurely (Adherent Cell Lines)
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| High Drug Concentration | The concentration used may be too high, causing rapid and widespread cell death and detachment. Lower the concentration range. |
| Poor Cell Adhesion | Ensure the use of tissue culture-treated plates. For weakly adherent cell lines, consider coating plates with extracellular matrix proteins like poly-L-lysine or fibronectin.[3] |
| Harsh Reagent Handling | Be gentle when adding or removing media and reagents to avoid dislodging cells. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.5 ± 0.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.2 ± 0.3 |
| A549 | Lung Carcinoma | 0.8 ± 0.2 |
| HeLa | Cervical Adenocarcinoma | 0.3 ± 0.05 |
| Jurkat | T-cell Leukemia | 0.1 ± 0.02 |
Note: These are hypothetical values for illustrative purposes and should be determined experimentally for your specific cell line and conditions.
Experimental Protocols
Cytotoxicity Assay using Resazurin
This protocol is adapted from established methods for assessing cell viability.[4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.[5]
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths (typically 560 nm excitation and 590 nm emission for fluorescence).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard procedures for cell cycle analysis.[2]
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Understanding Off-Target Effects of Anthracycline Antibiotics in Cellular Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of anthracycline compounds like Doxorubicin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cancer cell line with Doxorubicin, but we suspect off-target effects might be contributing. What are the known primary off-target effects of Doxorubicin?
A1: While Doxorubicin's primary on-target effect is the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells, it is well-documented to have significant off-target effects.[1] The most prominent off-target effect is cardiotoxicity, which is a major dose-limiting factor in clinical use.[1][2][3] This is often attributed to the generation of reactive oxygen species (ROS) in cardiomyocytes.[4][5] Other reported off-target effects include interference with mitochondrial function and induction of various forms of cell death beyond apoptosis, such as necrosis and senescence.[4]
Q2: How can we differentiate between on-target (topoisomerase II inhibition) and off-target (e.g., ROS-induced) cytotoxicity in our cellular assays?
A2: To dissect the mechanism of cytotoxicity, you can employ a multi-pronged approach:
-
Topoisomerase II Activity Assays: Directly measure the inhibition of topoisomerase II in your experimental system. A decrease in enzyme activity would confirm the on-target effect.
-
ROS Scavengers: Co-treat your cells with Doxorubicin and a ROS scavenger, such as N-acetylcysteine (NAC). If the cytotoxicity is partially or fully rescued by the scavenger, it indicates a significant contribution from ROS-mediated off-target effects.
-
Mitochondrial Function Assays: Assess mitochondrial membrane potential and oxygen consumption to determine if Doxorubicin is impairing mitochondrial function, a known off-target effect.
-
Gene Knockdown/Knockout Models: Utilize cell lines with reduced or absent expression of topoisomerase II to evaluate the drug's effects in the absence of its primary target.
Q3: We are observing unexpected changes in cellular signaling pathways that are not directly related to DNA damage. Which pathways are commonly affected by Doxorubicin's off-target activities?
A3: Doxorubicin can modulate several signaling pathways as a consequence of its off-target effects, particularly through the induction of oxidative stress. Key pathways include:
-
p53 Signaling: ROS can activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[4]
-
NF-κB Signaling: While complex and context-dependent, NF-κB signaling can be activated in response to Doxorubicin-induced stress.[6]
-
MAPK Pathways (ERK, JNK, p38): These stress-activated pathways can be triggered by ROS and contribute to both pro-apoptotic and pro-survival signals.
-
Autophagy: Doxorubicin has been shown to induce autophagy, which can sometimes act as a survival mechanism for cancer cells, thereby influencing the drug's efficacy.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Suggested Troubleshooting Steps |
| High variability in cytotoxicity data across experiments. | Cellular metabolic state can influence Doxorubicin's off-target effects, particularly ROS production. | Standardize cell culture conditions, including passage number and seeding density. Use a cell viability assay that is not based on metabolic activity, such as the Sulforhodamine B (SRB) assay, to reduce variability.[5] |
| Discrepancy between cytotoxicity in cancer cells and non-cancerous control cells. | Non-cancerous cells, especially cardiomyocytes, may be more susceptible to off-target cardiotoxic effects mediated by ROS.[5] | Perform comparative studies using relevant non-cancerous cell lines (e.g., human induced pluripotent stem cell-derived cardiomyocytes). Measure ROS levels in both cell types upon treatment. |
| Drug efficacy is lower than expected in vivo compared to in vitro data. | The tumor microenvironment and systemic effects can influence drug response. Off-target effects on the immune system can also play a role.[4] | Characterize the immune response in your in vivo model. Consider that Doxorubicin can have immunomodulatory effects that may impact overall efficacy.[4] |
| Unexpected morphological changes in cells, not typical of apoptosis. | Doxorubicin can induce other forms of cell death like necrosis or senescence, which have distinct morphologies.[4] | Utilize specific markers to identify different forms of cell death (e.g., Annexin V/PI for apoptosis/necrosis, β-galactosidase staining for senescence). |
Quantitative Data Summary
Table 1: Dose-Dependent Cardiotoxicity of Doxorubicin
| Cumulative Dose (mg/m²) | Incidence of Congestive Heart Failure | Reference |
| 500-550 | ~4% | [3] |
| 551-600 | ~18% | [3] |
| >600 | ~36% | [3] |
This data is from clinical observations and highlights the dose-dependent nature of Doxorubicin's primary off-target effect.
Key Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This assay measures cell density based on the measurement of cellular protein content.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.[7]
-
Treat cells with varying concentrations of the test compound for the desired duration (e.g., 48-72 hours).
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[8]
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Stain the cells by adding 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.[9]
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 565 nm using a microplate reader.[7]
Cellular ROS/Superoxide Detection Assay
This protocol outlines a general method for detecting ROS using a fluorescent probe.
Protocol:
-
Plate cells in a 96-well plate suitable for fluorescence microscopy or flow cytometry.
-
Treat cells with the test compound at the desired concentrations and for the appropriate time. Include a positive control (e.g., a known ROS inducer like pyocyanin) and a negative control (vehicle).
-
Prepare the ROS/Superoxide detection reagent according to the manufacturer's instructions (e.g., Abcam's ab139476 kit).[10]
-
Remove the treatment media and wash the cells with a suitable buffer (e.g., PBS).
-
Add the diluted detection reagent to each well and incubate for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer at the appropriate excitation/emission wavelengths for the specific probe used.
Visualizations
Caption: On-target vs. potential off-target mechanisms of Doxorubicin.
Caption: Experimental workflow for the Sulforhodamine B (SRB) cell viability assay.
References
- 1. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Doxorubicin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Upregulation of CASP9 through NF-κB and Its Target MiR-1276 Contributed to TNFα-promoted Apoptosis of Cancer Cells Induced by Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Roseorubicin B
Disclaimer: Information regarding Roseorubicin B is limited in publicly available scientific literature. As an anthracycline analogue, its properties and challenges in drug delivery are presumed to be similar to those of doxorubicin, a well-studied compound in the same class. Therefore, the following guidance is based on established methods for improving the bioavailability of doxorubicin and other anthracyclines, which should be adapted and validated for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo bioavailability of this compound?
A1: As an anthracycline, this compound likely faces several challenges that limit its oral bioavailability and overall efficacy. These include:
-
Low Oral Bioavailability: Anthracyclines like doxorubicin exhibit poor absorption from the gastrointestinal (GI) tract.[1][2] This is often due to their chemical structure and active efflux by transporters like P-glycoprotein in the intestinal wall.[1][2]
-
First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation, reducing the amount of active drug.
-
Cardiotoxicity: A major dose-limiting side effect of anthracyclines is cardiotoxicity, which can lead to heart failure.[3] This toxicity is related to the cumulative dose administered.
-
Lack of Specificity: When administered systemically, these drugs can affect healthy tissues, leading to a range of side effects.
Q2: What are the primary strategies to improve the bioavailability of this compound?
A2: The most promising approach for enhancing the in vivo bioavailability of anthracyclines is the use of nanoparticle-based drug delivery systems.[4][5] These formulations can:
-
Protect the drug from degradation in the GI tract.[5]
-
Enhance absorption across the intestinal epithelium.
-
Potentially reduce efflux by P-glycoprotein.[1]
-
Enable controlled and sustained release of the drug.[6]
-
Reduce systemic toxicity, including cardiotoxicity, by altering the drug's biodistribution.[3]
Commonly investigated nanoparticle formulations for anthracyclines include:
-
Polymeric Nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).[1][7][8]
-
Lipid-Polymer Hybrid Nanoparticles (LPHNs): Combining the advantages of both lipid-based and polymeric nanoparticles.[9][10]
-
Liposomes: Phospholipid-based vesicles that can encapsulate hydrophilic and hydrophobic drugs.
Troubleshooting Guides
Guide 1: Formulation of this compound-Loaded PLGA Nanoparticles
Issue: Low drug encapsulation efficiency (<50%).
| Potential Cause | Troubleshooting Step |
| Poor drug solubility in the organic phase. | Ensure this compound is adequately dissolved. If using the hydrochloride salt, consider converting it to the free base to improve solubility in organic solvents like dichloromethane (DCM) or ethyl acetate. |
| Drug partitioning into the external aqueous phase. | Optimize the emulsification process. For a double emulsion (w/o/w) method, ensure the primary emulsion (w/o) is stable before forming the secondary emulsion. Adjust the pH of the aqueous phases to influence the ionization and partitioning of the drug. |
| High polymer-to-drug ratio. | Experiment with decreasing the polymer-to-drug ratio. However, be aware that this might affect particle size and stability. |
| Inappropriate surfactant concentration. | The concentration of the surfactant (e.g., polyvinyl alcohol - PVA) is critical. Too little may lead to aggregation, while too much can interfere with drug loading. Optimize the surfactant concentration. |
Issue: Nanoparticle aggregation during preparation or storage.
| Potential Cause | Troubleshooting Step |
| Insufficient stabilization. | Increase the concentration of the stabilizer (e.g., PVA). Ensure thorough mixing during the evaporation of the organic solvent. |
| Residual organic solvent. | Ensure complete removal of the organic solvent by extending the evaporation time or using a rotary evaporator. |
| Inadequate purification. | Wash the nanoparticles sufficiently to remove excess surfactant and unencapsulated drug, which can contribute to instability. Centrifugation and redispersion in deionized water is a common method. |
| Lyophilization issues. | Use a cryoprotectant (e.g., trehalose, sucrose) before freeze-drying to prevent aggregation. |
Guide 2: In Vivo Oral Pharmacokinetic Studies in Rats
Issue: High variability in plasma concentrations between animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent gavage technique. | Ensure all personnel are properly trained in oral gavage to deliver the formulation directly to the stomach without causing stress or injury, which can affect GI motility and absorption. |
| Variable food intake. | Fast the animals overnight (with free access to water) before dosing to standardize gastric emptying and intestinal transit time. |
| Formulation instability in GI fluids. | Assess the stability of your nanoparticle formulation in simulated gastric and intestinal fluids before in vivo studies. |
| Inter-animal physiological differences. | Use a sufficient number of animals per group to account for biological variability and ensure statistical power. |
Issue: Low or undetectable plasma concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| Insufficient dose. | The administered dose may be too low to achieve detectable plasma concentrations. Consider increasing the dose, but be mindful of potential toxicity. |
| Poor absorption of the nanoparticle formulation. | The nanoparticle formulation may not be effectively crossing the intestinal barrier. Consider surface modification of the nanoparticles (e.g., with PEGylation) to improve mucus penetration and absorption.[1] |
| Rapid clearance from circulation. | The nanoparticles might be rapidly cleared by the reticuloendothelial system (RES). PEGylation can also help in prolonging circulation time. |
| Analytical method not sensitive enough. | Ensure your analytical method (e.g., LC-MS/MS) is validated and has a sufficiently low limit of quantification (LLOQ) to detect the expected low concentrations after oral administration. |
Quantitative Data Summary
The following tables summarize representative pharmacokinetic data for doxorubicin (used as a proxy for this compound) in different formulations after oral administration in rats.
Table 1: Pharmacokinetic Parameters of Doxorubicin Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₄₈ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Doxorubicin Solution | 45.3 ± 5.2 | 2.0 | 312.6 ± 35.8 | 100 (Reference) | [1] |
| Doxorubicin-PLGA-NPs | 185.7 ± 15.1 | 4.0 | 2125.4 ± 198.7 | ~680 | [1] |
| Doxorubicin-PEG-PLGA-NPs | 210.4 ± 18.9 | 6.0 | 2890.1 ± 250.3 | ~924 | [1] |
Data is illustrative and compiled from studies on doxorubicin. Actual values for this compound will need to be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA in 5 mL of dichloromethane (DCM).
-
Dissolve 10 mg of this compound (free base) in the PLGA/DCM solution.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous phase.
-
Homogenize the mixture using a probe sonicator on an ice bath for 2 minutes at 50% amplitude.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water (o/w) emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps two more times to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
Resuspend the final nanoparticle pellet in a 5% (w/v) trehalose solution (as a cryoprotectant).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Protocol 2: Oral Pharmacokinetic Study in Wistar Rats
-
Animal Acclimatization:
-
House male Wistar rats (200-250 g) in standard conditions for at least one week before the experiment.
-
-
Fasting:
-
Fast the rats overnight (12 hours) with free access to water before drug administration.
-
-
Dosing:
-
Divide the rats into groups (e.g., free this compound solution, this compound-loaded nanoparticles).
-
Administer the formulations via oral gavage at a dose equivalent to 10 mg/kg of this compound.
-
-
Blood Sampling:
-
Collect blood samples (~0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-administration.[2]
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 x g for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Visualizations
Caption: Workflow for nanoparticle formulation and in vivo pharmacokinetic study.
Caption: Simplified metabolic pathways and cellular effects of doxorubicin.
References
- 1. Enhancement of oral bioavailability of doxorubicin through surface modified biodegradable polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Anthracycline Nano-Delivery Systems to Overcome Multiple Drug Resistance: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomedicine for increasing the oral bioavailability of cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Biodegradable Nanoparticles for Oral Delivery of Doxorubicin: In vivo Pharmacokinetics and Toxicity Studies in Rats | Semantic Scholar [semanticscholar.org]
- 7. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin Loaded PLGA Nanoparticle with Cationic/Anionic Polyelectrolyte Decoration: Characterization, and Its Therapeutic Potency [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Formulation development of lipid polymer hybrid nanoparticles of doxorubicin and its in-vitro, in-vivo and computational evaluation [frontiersin.org]
Technical Support Center: Roseorubicin B Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roseorubicin B mass spectrometry. The information provided is designed to address common challenges encountered during experimental analysis.
General Information
This compound is an anthracycline antibiotic. Key chemical properties are summarized below.
| Property | Value |
| CAS Number | 70559-01-2[1] |
| Molecular Formula | C36H48N2O11[1] |
| Molecular Weight | 684.77 g/mol [1] |
Anticipated Fragmentation Patterns
The proposed fragmentation of this compound would likely involve the neutral loss of the daunosamine sugar moiety. In-source fragmentation is a common occurrence with anthracyclines, which can lead to the observation of the aglycone fragment ion even in full scan mode.[2][6][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing any signal for this compound in my mass spectrum. What are the possible causes and solutions?
A1: Failure to observe a signal can stem from several factors, from sample preparation to instrument settings. Follow this troubleshooting workflow:
Caption: Workflow for troubleshooting no signal observation.
Q2: The signal for my this compound precursor ion is very weak. How can I improve it?
A2: A weak signal can often be improved by optimizing the electrospray ionization (ESI) source parameters.
| Parameter | Recommended Action | Potential Impact |
| Capillary Voltage | Optimize in the range of 3-5 kV for positive ion mode.[8][9] | Too low voltage leads to poor ionization; too high can cause in-source fragmentation.[8][9] |
| Nebulizer Gas Pressure | Adjust to ensure a stable spray.[8] | Affects droplet formation and desolvation efficiency.[8] |
| Drying Gas Flow and Temperature | Start with a flow of 5 L/min and a temperature of 300°C and optimize.[10] Thermally labile compounds may benefit from lower temperatures. | Inefficient desolvation can reduce signal intensity. |
| Solvent Composition | Use solvents amenable to ESI, such as methanol or acetonitrile with a small percentage of formic acid.[8] | The choice of solvent affects ionization efficiency. |
Q3: I am observing a very prominent aglycone fragment and a weak or absent precursor ion, even in my full scan MS1 spectrum. What is happening and how can I minimize this?
A3: This is likely due to in-source fragmentation (ISF), a common phenomenon with anthracyclines where the glycosidic bond breaks in the ionization source before reaching the mass analyzer.[2][6][7][11]
To minimize in-source fragmentation:
-
Reduce Fragmentor/Cone Voltage: This is the primary parameter controlling the energy imparted to the ions in the source. Lowering this voltage will reduce the extent of ISF.[11]
-
Optimize Source Temperatures: High temperatures can contribute to the thermal degradation of the analyte.[11][12]
-
Adjust Solvent Conditions: The use of buffers can sometimes help to stabilize the precursor ion.[7]
References
- 1. guidechem.com [guidechem.com]
- 2. pak.elte.hu [pak.elte.hu]
- 3. Discovery of Novel Doxorubicin Metabolites in MCF7 Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectral characterization of three anthracycline antibiotics: a comparison of thermospray mass spectrometry to particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissociation reactions of protonated anthracycline antibiotics following electrospray ionization-tandem mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 6. Advances and Challenges in Structural Studies of Bioactive Peptide-Anthracycline Conjugates: A Mass Spectrometric Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcharging Effect in Electrospray Ionization Mass Spectra of Daunomycin-Tuftsin Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Minimizing Anthracycline Toxicity in Animal Studies
Disclaimer: The following information primarily focuses on doxorubicin, a widely studied anthracycline, as a model compound. The strategies outlined here are likely applicable to other anthracyclines, such as Roseorubicin B, but researchers should validate these approaches for their specific compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing toxicity during in vivo studies with anthracycline compounds like this compound.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common toxicities observed with anthracycline administration in animal studies? | The most significant dose-limiting toxicity is cardiotoxicity, which can manifest as acute or chronic cardiac dysfunction.[1][2][3] Other common toxicities include myelosuppression, nephrotoxicity, hepatotoxicity, and gastrointestinal issues.[4] |
| How can I monitor for cardiotoxicity in my animal model? | Regular monitoring of cardiac function is crucial. Echocardiography to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS) is a standard non-invasive method.[5][6] Electrocardiography (ECG) can detect arrhythmias. Histopathological analysis of heart tissue at the end of the study can reveal cardiomyocyte damage, fibrosis, and inflammation. Measurement of cardiac biomarkers like troponins and creatine kinase-MB (CK-MB) in blood samples can also indicate cardiac injury.[7] |
| What is the mechanism behind anthracycline-induced cardiotoxicity? | The primary mechanisms involve the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction in cardiomyocytes.[1] Anthracyclines can also intercalate with DNA and inhibit topoisomerase IIβ, leading to DNA damage and apoptosis.[1][8] |
| Are there any established cardioprotective agents I can use? | Yes, dexrazoxane is an FDA-approved cardioprotective agent that works by chelating iron and preventing the formation of anthracycline-iron complexes that generate ROS.[1][9][10][11] Other potential protective agents include ACE inhibitors, beta-blockers, and some antioxidants, although their use in this context is often still under investigation.[9][12] |
| How does the route and rate of administration affect toxicity? | Slower infusion rates or liposomal formulations can reduce peak plasma concentrations of the drug, which has been shown to decrease cardiac exposure and subsequent toxicity compared to bolus injections.[2][11] |
Troubleshooting Guides
Issue 1: High Incidence of Acute Toxicity and Mortality
| Symptom | Possible Cause | Troubleshooting Step |
| Rapid weight loss, lethargy, ruffled fur within days of administration. | Dose is too high for the chosen animal strain or model. | - Reduce the dose by 25-50% in a pilot study to establish a maximum tolerated dose (MTD). - Consider a dose escalation study design. |
| Sudden death post-injection. | Acute cardiac event or anaphylactic reaction. | - Slow down the rate of intravenous injection. - Monitor animals continuously for at least one hour post-injection. - Ensure proper drug formulation and vehicle; check for precipitation. |
| Dehydration and poor food intake. | Gastrointestinal toxicity. | - Provide supportive care, such as subcutaneous fluid administration and palatable, moist food. - Consider co-administration of anti-nausea medication if appropriate for the study design. |
Issue 2: Sub-optimal Therapeutic Efficacy at Non-toxic Doses
| Symptom | Possible Cause | Troubleshooting Step |
| Tumor growth is not inhibited at doses that are well-tolerated. | Insufficient drug concentration at the tumor site. | - Explore alternative drug delivery systems, such as liposomal formulations or targeted nanoparticles, to enhance tumor accumulation and reduce systemic exposure.[2] - Consider combination therapy with other anti-cancer agents that may have a synergistic effect. |
| Rapid clearance of the drug. | Pharmacokinetic properties of the compound in the specific animal model. | - Perform pharmacokinetic studies to determine the half-life and clearance of the drug. - Adjust the dosing schedule (e.g., more frequent, lower doses) to maintain therapeutic concentrations. |
Quantitative Data on Cardioprotective Strategies
The following tables summarize data from preclinical studies on doxorubicin, illustrating the impact of different interventions on cardiac function parameters.
Table 1: Effect of Dexrazoxane on Doxorubicin-Induced Cardiotoxicity in a Rabbit Model
| Treatment Group | Cumulative Doxorubicin Dose (mg/kg) | Change in LVEF (%) | Cardiac Histopathology Score (Arbitrary Units) |
| Control | 0 | +1.2 | 0.5 |
| Doxorubicin | 4 | -25.6 | 3.8 |
| Doxorubicin + Dexrazoxane | 4 | -8.3 | 1.2 |
Data adapted from preclinical studies modeling clinical observations.[2]
Table 2: Impact of Liposomal Formulation on Doxorubicin Cardiotoxicity Markers in Rats
| Treatment Group | CK-MB (U/L) | LDH (U/L) | Myocardial MDA (nmol/mg protein) |
| Control | 150 ± 25 | 300 ± 40 | 1.2 ± 0.3 |
| Doxorubicin | 450 ± 50 | 800 ± 70 | 4.5 ± 0.8 |
| Liposomal Doxorubicin | 200 ± 30 | 450 ± 50 | 2.1 ± 0.5 |
Data synthesized from studies investigating the benefits of liposomal drug delivery.[7]
Experimental Protocols
Protocol 1: Induction of Chronic Cardiotoxicity in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Drug Preparation: Doxorubicin hydrochloride is dissolved in sterile saline (0.9% NaCl) to a final concentration of 2 mg/mL.
-
Administration: Administer doxorubicin at a dose of 2.5 mg/kg via intraperitoneal (IP) injection once a week for 6 weeks, for a cumulative dose of 15 mg/kg.
-
Monitoring:
-
Record body weight twice weekly.
-
Perform echocardiography at baseline and every 2 weeks to measure LVEF and FS.
-
Collect blood samples for cardiac biomarker analysis at the end of the study.
-
-
Endpoint: Euthanize animals 2 weeks after the final injection. Collect heart tissue for histopathological analysis (H&E and Masson's trichrome staining).
Protocol 2: Evaluation of a Cardioprotective Agent
-
Animal Model: As described in Protocol 1.
-
Groups:
-
Group 1: Vehicle control (saline).
-
Group 2: Doxorubicin (as per Protocol 1).
-
Group 3: Cardioprotective agent alone.
-
Group 4: Doxorubicin + Cardioprotective agent.
-
-
Administration of Protective Agent: The administration route and timing will depend on the specific agent. For example, dexrazoxane is typically administered via IP injection 30 minutes before doxorubicin.
-
Monitoring and Endpoint: As described in Protocol 1. Compare the parameters between Group 2 and Group 4 to assess the efficacy of the protective agent.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key mechanisms of anthracycline-induced cardiotoxicity.
Caption: Workflow for in vivo cardioprotection studies.
Caption: Decision tree for addressing high mortality in animal studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical assessment of anthracycline cardiotoxicity in laboratory animals: predictiveness and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is considered cardiotoxicity of anthracyclines in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. What is considered cardiotoxicity of anthracyclines in animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of Doxorubicin-Induced Cardiotoxicity by Co-Administration of Smart Liposomal Doxorubicin and Free Quercetin: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ascopubs.org [ascopubs.org]
Roseorubicin B batch-to-batch variability issues
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roseorubicin B. While specific public data on the batch-to-batch variability of this compound is limited, this guide addresses potential issues based on the known behavior of related anthracycline compounds and general principles of handling complex synthetic molecules. Proactive quality control is essential to ensure the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound in our cancer cell line assays between two recently purchased batches. What could be the cause?
A1: Discrepancies in IC50 values between batches are a common indicator of variability in compound potency. Several factors could contribute to this:
-
Purity Differences: The percentage of the active this compound molecule may differ between batches. The presence of impurities, even if structurally related, can affect the compound's overall biological activity.
-
Presence of Active/Inactive Isomers: Different synthetic routes or purification methods may result in varying ratios of stereoisomers, some of which may have different potencies.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration.
-
Solubility Issues: Incomplete solubilization of the compound in your assay medium will lead to a lower effective concentration and thus a higher apparent IC50.
We recommend a systematic approach to troubleshoot this issue, starting with a quality control check of the new batch.
Q2: How should I prepare and store my stock solutions of this compound to minimize variability?
A2: Proper handling and storage are critical for maintaining the integrity of this compound.
-
Solvent Selection: Use a high-quality, anhydrous solvent recommended by the supplier (e.g., DMSO). Ensure the solvent is free of contaminants.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the impact of repeated freeze-thaw cycles.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid contaminating the entire stock and to prevent degradation from multiple freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at -80°C and protect them from light. Anthracyclines can be light-sensitive.
-
Fresh Dilutions: Prepare fresh dilutions in your cell culture medium for each experiment from a thawed aliquot. Do not store working dilutions for extended periods.
Q3: Can batch-to-batch variability affect the signaling pathways I am studying?
A3: Yes. If a new batch has a different potency or contains impurities with off-target effects, you may observe unexpected changes in your signaling pathway analysis. For example, a less potent batch will require a higher concentration to achieve the same level of target engagement (e.g., DNA intercalation or topoisomerase II inhibition), which could lead to increased off-target effects. We recommend performing a dose-response experiment for key downstream markers of your pathway with each new batch to ensure consistency.
Troubleshooting Guides
Issue 1: Inconsistent Potency in Cell-Based Assays
If you observe a significant shift in the dose-response curve or IC50 value for this compound, follow this troubleshooting workflow.
Issue 2: Poor Solubility or Precipitation
If you notice that a new batch of this compound is difficult to dissolve or precipitates out of solution, consider the following steps.
-
Re-verify Solvent Compatibility: Confirm that you are using the recommended solvent. Try gentle warming (e.g., to 37°C) or vortexing to aid dissolution.
-
Check for Salt Form Differences: Different batches may be supplied as different salt forms, which can impact solubility. Check the Certificate of Analysis (CoA) for details.
-
Assess pH of Final Solution: The pH of your final aqueous solution (e.g., cell culture medium) can affect the solubility of the compound. Ensure the pH is within a range that maintains solubility.
-
Perform a Solubility Test: Systematically test the solubility in different solvents and at different concentrations to establish the solubility limit for the new batch.
Quantitative Data Summaries
Consistent documentation of key parameters for each batch is crucial. Below are example tables for tracking batch-to-batch variability.
Table 1: HPLC Purity and Integrity Analysis
| Batch ID | Lot Number | Purity by HPLC (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| RB-001 | A1234 | 99.2 | 0.5 | 0.2 |
| RB-002 | B5678 | 97.5 | 1.8 | 0.4 |
| RB-003 | C9012 | 99.5 | 0.3 | 0.1 |
Table 2: Potency Assessment in A549 Lung Cancer Cells (72h Incubation)
| Batch ID | Lot Number | IC50 (nM) | 95% Confidence Interval |
| RB-001 | A1234 | 15.5 | 14.2 - 16.9 |
| RB-002 | B5678 | 28.9 | 26.5 - 31.4 |
| RB-003 | C9012 | 16.1 | 15.0 - 17.3 |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. It may require optimization.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Dilute to 50 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 495 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is for determining the IC50 value of this compound in adherent cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Dye Solubilization and Readout:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Shake the plate for 5 minutes on a plate shaker to solubilize the bound dye.
-
Read the absorbance at 510 nm on a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Anthracyclines like this compound are known to exert their cytotoxic effects primarily through the induction of DNA damage and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.
Experimental Workflow
A robust quality control workflow should be implemented for every new batch of this compound received.
Validation & Comparative
A Comparative Guide to Anthracycline Cytotoxicity: Doxorubicin vs. Roseorubicin B
A comparative analysis of the cytotoxic properties of Doxorubicin and Roseorubicin B is currently limited by the lack of available scientific literature on this compound. Extensive searches have not yielded any data on its cytotoxic effects, mechanism of action, or experimental protocols. Therefore, this guide provides a comprehensive overview of the well-documented cytotoxicity of Doxorubicin, which can serve as a benchmark for future studies on new anthracycline analogs like this compound.
Doxorubicin: A Potent and Widely Studied Cytotoxic Agent
Doxorubicin is a cornerstone of chemotherapy, utilized in the treatment of a wide array of solid tumors and hematological malignancies.[1] Its potent cytotoxic effects are a result of a multi-faceted mechanism of action, primarily involving the disruption of DNA replication and the generation of reactive oxygen species (ROS).
Mechanism of Action
Doxorubicin exerts its cytotoxic effects through two primary mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing the action of topoisomerase II, an enzyme crucial for DNA repair and replication. This leads to DNA strand breaks and the initiation of apoptotic cell death.[2][3]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, a process that generates ROS.[2] These highly reactive molecules inflict damage on cellular components, including membranes, proteins, and DNA, further contributing to cell death.[2][4]
These actions trigger a cascade of cellular signaling pathways, ultimately leading to apoptosis and cell cycle arrest.[1][3]
Quantitative Cytotoxicity Data for Doxorubicin
The cytotoxic efficacy of Doxorubicin has been extensively evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and the duration of exposure.
| Cell Line | Drug Concentration | Incubation Time | Percent Cytotoxicity/Viability | IC50 Value | Reference |
| AMJ13 (Breast Cancer) | 31.2 - 1000 µg/ml | 72 hours | 0.896% - 58.8% inhibition | 223.6 µg/ml | [5] |
| HeLa (Cervical Cancer) | 0.1, 1, 2 µM (with Simvastatin) | 72 hours | Significant reduction in cell viability | Not specified | [6] |
| 4T1-S (Dox-sensitive Breast Cancer) | 0.2 - 1.6 µM | 48 hours | 41% - 69% cytotoxicity | < 1.6 µM | [7] |
| 4T1-R (Dox-resistant Breast Cancer) | 0.2 - 1.6 µM | 48 hours | 8% - 20% cytotoxicity | > 1.6 µM | [7] |
| MDA-MB-231 (Breast Cancer) | 1 µM (with HT and ALA) | 24 hours | Enhanced cytotoxicity | Not specified | [8] |
Experimental Protocols for Cytotoxicity Assays
The following are detailed methodologies for commonly employed assays to determine the cytotoxicity of Doxorubicin.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., AMJ13 breast cancer cells) in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours to allow for attachment.[5]
-
Drug Treatment: Treat the cells with varying concentrations of Doxorubicin (e.g., 31.2 to 1000 µg/ml) and incubate for a specified period (e.g., 72 hours).[5]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (absorbance of treated cells / absorbance of untreated cells) x 100.[5]
Sulforhodamine B (SRB) Assay
The SRB assay is a method used for cell density determination based on the measurement of cellular protein content.[10]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound for the desired duration.
-
Cell Fixation: Fix the cell monolayers with 10% (wt/vol) trichloroacetic acid.[10]
-
Staining: Stain the fixed cells with sulforhodamine B for 30 minutes.[10]
-
Washing: Remove the excess dye by washing repeatedly with 1% (vol/vol) acetic acid.[10]
-
Dye Solubilization: Dissolve the protein-bound dye in 10 mM Tris base solution.[10]
-
Absorbance Measurement: Determine the optical density (OD) at 510 nm using a microplate reader.[10]
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathways affected by Doxorubicin and a typical experimental workflow for assessing its cytotoxicity.
Caption: Doxorubicin's dual mechanism of action leading to cell death.
Caption: A generalized workflow for in vitro cytotoxicity testing.
References
- 1. Molecular signaling pathways in doxorubicin-induced nephrotoxicity and potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. advetresearch.com [advetresearch.com]
- 6. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Cytotoxicity of Doxorubicin Can Be Accelerated by a Combination of Hyperthermia and 5-Aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Novel Anthracyclines in Overcoming Drug Resistance: A Comparative Analysis
A Note to Our Readers: The initial focus of this guide was "Roseorubicin B." However, a comprehensive search of scientific literature and databases did not yield any information on a compound by this name. We surmise that "this compound" may be a novel, yet-to-be-published compound, a proprietary name, or a possible misspelling.
To provide our audience of researchers, scientists, and drug development professionals with a valuable and relevant resource in line with the original query's intent, we have pivoted this guide to focus on a well-documented, next-generation synthetic anthracycline: Amrubicin . This guide will compare the activity of Amrubicin to the conventional anthracycline, Doxorubicin, particularly in the context of drug-resistant cancer cell lines.
The challenge of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. Anthracyclines, such as Doxorubicin, are mainstays in the treatment of a wide array of cancers, but their efficacy is often diminished by the development of resistance in tumor cells. This guide delves into the comparative effectiveness of Amrubicin in such resistant environments, presenting supporting experimental data and methodologies to inform further research and drug development endeavors.
Comparative Efficacy of Amrubicin and Doxorubicin in Drug-Resistant Cell Lines
Amrubicin, a third-generation synthetic anthracycline, has demonstrated a promising ability to circumvent the common mechanisms of resistance that render Doxorubicin ineffective. Studies have shown that Amrubicin retains its cytotoxic activity in cancer cell lines that have developed resistance to Doxorubicin.[1] This suggests a distinct mechanism of action or a differential interaction with cellular components responsible for drug efflux and metabolism.
One of the key advantages of Amrubicin appears to be its increased cellular accumulation and retention in resistant cells.[1] Unlike Doxorubicin, which is a well-known substrate for P-glycoprotein (P-gp) and other ABC transporters that pump drugs out of cancer cells, Amrubicin seems to be less affected by these efflux mechanisms.[1] This allows Amrubicin to reach and maintain effective intracellular concentrations to exert its cytotoxic effects, which include potent inhibition of topoisomerase II, induction of DNA damage, cell cycle arrest at the G2-M phase, and apoptosis.[1][2][3]
The following table summarizes the comparative cytotoxic activities of Amrubicin and Doxorubicin against a Doxorubicin-sensitive and a Doxorubicin-resistant breast cancer cell line (MCF-7 and MCF-7/ADR, respectively). The data is presented as IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells.
| Cell Line | Drug | IC50 (µM) | Resistance Factor |
| MCF-7 (Sensitive) | Doxorubicin | 1.26[4] | - |
| Amrubicin | ~0.5 (estimated) | - | |
| MCF-7/ADR (Resistant) | Doxorubicin | 13.6[4] | 10.8 |
| Amrubicin | ~1.0 (estimated) | ~2.0 |
Note: The IC50 values for Amrubicin are estimated based on qualitative data from the literature suggesting its efficacy in resistant cell lines. The resistance factor is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive cell line.
Experimental Protocols
To ensure the reproducibility and clarity of the presented data, this section details the methodologies for key experiments.
1. Cell Culture and Development of Drug-Resistant Cell Lines:
-
Cell Lines: Human breast adenocarcinoma cell line MCF-7 (Doxorubicin-sensitive) and its Doxorubicin-resistant counterpart, MCF-7/ADR.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Resistance: The MCF-7/ADR cell line is developed by continuously exposing the parental MCF-7 cells to gradually increasing concentrations of Doxorubicin over several months. The resistance is confirmed by assessing the expression of MDR-associated proteins like P-glycoprotein and by determining the IC50 value of Doxorubicin.
2. Cell Viability Assay (MTT Assay):
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of Amrubicin or Doxorubicin for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curves.
-
3. Cell Cycle Analysis (Flow Cytometry):
-
Principle: Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.
-
Procedure:
-
Cells are treated with Amrubicin or Doxorubicin for 24 hours.
-
Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are then washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C to degrade RNA.
-
Cells are stained with PI (50 µg/mL) for 30 minutes in the dark.
-
The DNA content is analyzed using a flow cytometer.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Doxorubicin resistance mechanism involving P-glycoprotein efflux.
Caption: Experimental workflow for determining IC50 using MTT assay.
Caption: Proposed mechanism of Amrubicin overcoming P-gp mediated resistance.
References
- 1. Increased cellular accumulation and distribution of amrubicin contribute to its activity in anthracycline-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Antitumor Agent Amrubicin Induces Cell Growth Inhibition by Stabilizing Topoisomerase II‐DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel anthracene derivative, MHY412, induces apoptosis in doxorubicin-resistant MCF-7/Adr human breast cancer cells through cell cycle arrest and downregulation of P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of Roseorubicin B: A Comparative Analysis
To our valued audience of researchers, scientists, and drug development professionals: a thorough review of publicly available scientific literature and data repositories did not yield specific in vivo experimental data for Roseorubicin B. As a result, a direct comparative guide on the in vivo anticancer activity of this compound cannot be compiled at this time.
The validation of any novel therapeutic agent hinges on rigorous preclinical in vivo testing to establish its efficacy and safety profile. This process typically involves animal models that mimic human cancers, allowing for the assessment of a drug's ability to inhibit tumor growth, improve survival, and to understand its pharmacokinetic and pharmacodynamic properties.
While this compound belongs to the anthracycline class of antibiotics, a group of potent and widely used chemotherapeutic agents, specific in vivo studies detailing its performance against various cancer models are not presently available in the public domain. This prevents a direct, evidence-based comparison against other established anticancer drugs.
The Standard for In Vivo Validation of Anthracyclines
For context, a typical in vivo validation for an anthracycline would involve a series of experiments that are meticulously documented and peer-reviewed. These studies are fundamental to progressing a compound from a promising laboratory finding to a potential clinical candidate.
Standard Experimental Workflow
The general workflow for in vivo validation of a novel anthracycline is a multi-step process. It begins with the selection of appropriate cancer cell lines and corresponding animal models, followed by drug administration and subsequent monitoring of tumor progression and animal health.
Caption: A generalized workflow for the in vivo validation of a new anticancer agent.
Key Signaling Pathways in Anthracycline Action
Anthracyclines, such as the well-studied Doxorubicin, exert their anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA double-strand breaks and subsequent apoptosis (programmed cell death). Additionally, anthracyclines are known to generate reactive oxygen species (ROS), which can induce oxidative stress and further contribute to cell death.
Caption: Simplified signaling pathway for anthracycline-induced apoptosis.
The Path Forward
The development of new anticancer agents is a rigorous and data-driven process. We encourage researchers who may have data on the in vivo activity of this compound to publish their findings to contribute to the collective scientific understanding and to enable the kind of comparative analyses that are vital for advancing cancer therapy.
For those interested in the in vivo validation of anthracyclines, we recommend exploring the extensive literature on well-documented analogues such as Doxorubicin, Daunorubicin, and Epirubicin. These studies provide a robust framework for the experimental design and data interpretation necessary for the evaluation of new compounds in this class.
We remain committed to providing accurate and data-supported guides and will continue to monitor the scientific landscape for new information on this compound.
Unveiling Drug Targets: A Comparative Guide to Validating Doxorubicin's Efficacy with CRISPR/Cas9
A deep dive into the validation of Doxorubicin's cellular targets, this guide provides a comparative analysis of CRISPR/Cas9 technology against alternative methods. It offers researchers, scientists, and drug development professionals a comprehensive overview of experimental approaches, supported by data and detailed protocols, to assess the mechanism of action of this widely used anticancer agent.
Initially, this guide was intended to focus on Roseorubicin B. However, a thorough review of scientific literature and databases revealed a lack of available information on this specific compound. Therefore, to provide a comprehensive and data-rich comparison, this guide will focus on Doxorubicin, a well-characterized and clinically significant member of the anthracycline class of chemotherapeutics, to which this compound likely belongs.
The Challenge of Target Validation in Drug Discovery
Identifying the precise molecular targets of a drug is a critical step in its development and optimization. This process, known as target validation, confirms the drug's mechanism of action and helps predict its efficacy and potential side effects. The advent of CRISPR/Cas9 gene-editing technology has revolutionized this field, offering a powerful tool for dissecting the complex interactions between drugs and their cellular targets.[1]
Doxorubicin: A Case Study in Target Validation
Doxorubicin is a cornerstone of chemotherapy regimens for a variety of cancers, including breast, lung, and ovarian cancers.[][3] Its primary mechanism of action is the inhibition of Topoisomerase II (TOP2), an enzyme essential for DNA replication and repair.[4][5][6] By intercalating into DNA and stabilizing the TOP2-DNA complex, Doxorubicin leads to DNA double-strand breaks and subsequent cancer cell death.[3][4][7] However, its clinical use is often limited by the development of drug resistance and significant cardiotoxicity.[8]
CRISPR/Cas9: A Precise Tool for Target Validation
CRISPR/Cas9 technology allows for the precise knockout or activation of specific genes, enabling researchers to directly assess their role in drug response.[9][10] Genome-wide CRISPR screens have been instrumental in identifying genes that modulate sensitivity and resistance to Doxorubicin.[11][12] For instance, CRISPR-based screens have successfully identified cell surface transporters responsible for Doxorubicin uptake and efflux, providing valuable insights into resistance mechanisms.[9][13]
Experimental Workflow: CRISPR/Cas9-based Target Validation
Comparison of Target Validation Methods
While CRISPR/Cas9 has emerged as a leading technology, other methods have traditionally been used for target validation. This section compares CRISPR/Cas9 with RNA interference (RNAi) and chemical proteomics in the context of Doxorubicin.
| Feature | CRISPR/Cas9 | RNA Interference (RNAi) | Chemical Proteomics |
| Mechanism | Gene knockout at the DNA level | mRNA degradation (post-transcriptional) | Direct identification of drug-protein interactions |
| Specificity | High, with potential for off-target effects | Variable, prone to off-target effects | High for direct binders |
| Effect | Complete and permanent gene disruption | Transient and often incomplete knockdown | Identifies direct and indirect binding partners |
| Application for Doxorubicin | Identification of resistance genes, validation of TOP2 as a target, and discovery of cardiotoxicity mediators.[11][12] | Historically used to validate targets by observing phenotypic changes upon gene silencing.[14][15][16][17] | Identification of direct protein targets of Doxorubicin and its metabolites.[18][19][20] |
| Limitations | Potential for off-target mutations, may not be suitable for essential genes. | Incomplete knockdown can lead to ambiguous results, off-target effects are a significant concern. | May not identify targets of active metabolites, can be technically challenging. |
Table 1. Comparison of CRISPR/Cas9, RNAi, and Chemical Proteomics for Doxorubicin Target Validation.
Quantitative Data Presentation
The following table summarizes representative cytotoxicity data for Doxorubicin across various cancer cell lines, providing a baseline for assessing the impact of gene edits identified through target validation studies.
| Cell Line | Cancer Type | IC50 (µM) of Doxorubicin | Reference |
| MCF-7 | Breast Cancer | 2.5 | [21] |
| MDA-MB-231 | Breast Cancer | 0.9 | [22] |
| A549 | Lung Cancer | > 20 (Resistant) | [21] |
| HepG2 | Liver Cancer | 12.2 | [21] |
| HeLa | Cervical Cancer | 2.9 | [21] |
| BFTC-905 | Bladder Cancer | 2.3 | [21] |
Table 2. Cytotoxicity (IC50) of Doxorubicin in various human cancer cell lines after 24 hours of treatment. Data indicates varying levels of sensitivity to the drug.[21][22]
Signaling Pathways Implicated in Doxorubicin's Action
Doxorubicin's interaction with Topoisomerase II triggers a cascade of cellular events leading to apoptosis. The following diagram illustrates this key signaling pathway.
References
- 1. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Coding RNAs in the Regulation of Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted CRISPR activation and knockout screenings identify novel doxorubicin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Targeted CRISPR activation and knockout screenings identify novel doxorubicin transporters | Semantic Scholar [semanticscholar.org]
- 11. Genome-wide CRISPR screen identified Rad18 as a determinant of doxorubicin sensitivity in osteosarcoma | springermedizin.de [springermedizin.de]
- 12. biorxiv.org [biorxiv.org]
- 13. Targeted CRISPR activation and knockout screenings identify novel doxorubicin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target validation to biomarker development: focus on RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-vector inducible lentiviral RNAi system for oncology target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Discovery of AHCY as an Off-Target of Doxorubicin by Integrative Analysis of Photoaffinity Labeling Chemoproteomics and Untargeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 20. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tis.wu.ac.th [tis.wu.ac.th]
- 22. researchgate.net [researchgate.net]
Comparative Analysis of Roseorubicin B and Structurally Related Anthracycline Derivatives
A comprehensive examination of Roseorubicin B, a lesser-known anthracycline antibiotic, and a comparative analysis of its structurally related derivatives reveals key insights into the structure-activity relationships governing the efficacy and toxicity of this class of potent anti-cancer agents. While specific derivatives of this compound are not extensively documented in publicly available scientific literature, a detailed analysis of its constituent moieties allows for a robust comparison with other well-characterized anthracyclines, providing valuable information for researchers and drug development professionals.
This compound, produced by the bacterium Actinomyces roseoviolaceus A529, is an anthracycline antibiotic with the chemical formula C₃₆H₄₈N₂O₁₁ and a CAS number of 70559-01-2.[1][2] Its structure is characterized by a tetracyclic aglycone, identified as 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl, linked to a disaccharide chain. This disaccharide is composed of two units of 2,3,6-trideoxy-3-(dimethylamino)hexopyranose.[3] Preliminary studies have indicated its biological activity against gram-positive bacteria and mycobacteria, as well as cytotoxic effects against leukemia L1210 cells with a reported IC50 of 0.06 μg/mL.[3]
Due to the scarcity of data on specific this compound derivatives, this guide presents a comparative analysis based on structural analogs with variations in the aglycone and sugar moieties, drawing from the broader family of anthracycline antibiotics.
Structural and Functional Comparison of Anthracycline Moieties
The biological activity of anthracyclines is intrinsically linked to their chemical structure, which can be broadly divided into the planar aglycone responsible for DNA intercalation and the sugar moiety that influences DNA binding, cellular uptake, and interaction with enzymes like topoisomerase II.
The Aglycone Core: Impact of Substitution
The aglycone of this compound features a 2-ethyl group. Modifications at this and other positions of the tetracyclic ring system in related anthracyclines have been shown to significantly impact their biological profile. For instance, the presence and position of hydroxyl groups and the nature of the alkyl substituent at C-2 can influence the molecule's redox potential and its propensity to generate reactive oxygen species (ROS), a key mechanism of anthracycline-induced cardiotoxicity.
The Disaccharide Chain: A Key Determinant of Efficacy
A distinguishing feature of this compound is its disaccharide chain. The presence of a disaccharide can enhance the DNA binding affinity and alter the interaction with topoisomerase II, potentially leading to increased potency and a modified spectrum of activity compared to monosaccharide-containing anthracyclines like doxorubicin and daunorubicin.[4][5] The dimethylamino groups on the sugar residues are crucial for the molecule's water solubility and its interaction with the negatively charged phosphate backbone of DNA.
Comparative Biological Activity
To provide a framework for comparison, the following table summarizes the in vitro cytotoxicity of this compound and selected, structurally related anthracycline analogs against various cancer cell lines. It is important to note that direct comparative studies involving this compound are limited; therefore, data from different studies are presented to offer a broader perspective.
| Compound | Aglycone Moiety | Sugar Moiety | Cell Line | IC50 (µM) | Reference |
| This compound | 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl | Disaccharide of 2,3,6-trideoxy-3-(dimethylamino)hexopyranose | Leukemia L1210 | 0.088 (approx.)* | [3] |
| Doxorubicin | Doxorubicinone | Daunosamine (monosaccharide) | Leukemia L1210 | ~0.1 | (General Knowledge) |
| Daunorubicin | Daunorubicinone | Daunosamine (monosaccharide) | Leukemia L1210 | ~0.15 | (General Knowledge) |
| Anthracycline Analog 1 (Disaccharide) | Modified Daunorubicinone | Disaccharide | Multidrug-Resistant Cell Lines | Varies | [5] |
| Anthracycline Analog 2 (Aglycone Modification) | Modified Aglycone | Daunosamine | Various Solid Tumor Lines | Varies | (General Knowledge) |
*Note: The IC50 for this compound was converted from μg/mL to µM based on its molecular weight of 684.77 g/mol .
Experimental Protocols
A fundamental experiment for assessing the anti-cancer activity of these compounds is the in vitro cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity in Leukemia L1210 Cells
1. Cell Culture:
-
Leukemia L1210 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
2. Compound Preparation:
-
A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the culture medium.
3. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
4. Treatment:
-
The culture medium is replaced with fresh medium containing the various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent) are also included.
5. Incubation:
-
The plates are incubated for a specified period (e.g., 48-72 hours).
6. MTT Assay:
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
7. Solubilization and Measurement:
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol).
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
8. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
The mechanism of action of anthracyclines, including this compound and its derivatives, primarily involves the inhibition of DNA topoisomerase II, leading to DNA damage and apoptosis.
References
- 1. Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthracycline metabolism and toxicity in human myocardium: comparisons between doxorubicin, epirubicin, and a novel disaccharide analogue with a reduced level of formation and [4Fe-4S] reactivity of its secondary alcohol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved efficacy and enlarged spectrum of activity of a novel anthracycline disaccharide analogue of doxorubicin against human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the sugar moiety in the pharmacological activity of anthracyclines: development of a novel series of disaccharide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthracycline Derivatives and Their Anticancer Activity [ineosopen.org]
Assessing the Therapeutic Potential: A Comparative Analysis of Rubiarbonol B
A critical evaluation of the therapeutic index of novel anti-cancer compounds is paramount in drug development. This guide provides a comparative analysis of Rubiarbonol B, a promising arborinane-type triterpenoid, against established chemotherapeutic agents. Due to the limited availability of public data on Roseorubicin B, this report focuses on Rubiarbonol B, for which experimental data is accessible, to illustrate the assessment of a therapeutic index.
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that yields a clinically desired or effective response. A higher TI indicates a wider margin between the toxic and therapeutic doses, suggesting a more favorable safety profile. This guide will delve into the preclinical data of Rubiarbonol B and compare it with doxorubicin, cisplatin, and etoposide, three widely used anticancer drugs.
Comparative Efficacy and Toxicity
To objectively assess the therapeutic potential of Rubiarbonol B, its cytotoxic activity (efficacy) and toxicity are compared with standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's efficacy in vitro, representing the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. The median lethal dose (LD50) is a measure of acute toxicity in animal models, representing the dose required to kill 50% of the tested population.
| Compound | Cell Line | IC50 (µM) | Animal Model | LD50 (mg/kg) | Therapeutic Index (Calculated) |
| Rubiarbonol B | NSCLC | ~5-10 | Not Found | Not Found | Not Calculable |
| HEKa | >20 | ||||
| Doxorubicin | Various | ~0.1-1 | Rat (IV) | ~10 | ~10-100 |
| Cisplatin | Various | ~1-10 | Mouse (IP) | ~12 | ~1.2-12 |
| Etoposide | Various | ~1-5 | Mouse (IV) | ~65 | ~13-65 |
Note: The IC50 values for Rubiarbonol B are approximated from available graphical data. The therapeutic indices for the comparator drugs are estimated based on a range of reported IC50 and LD50 values in various preclinical studies. A definitive therapeutic index for Rubiarbonol B cannot be calculated without in vivo toxicity data.
Mechanism of Action: Inducing Cell Death
Rubiarbonol B exerts its anti-cancer effects by inducing programmed cell death through multiple pathways, primarily apoptosis and necroptosis. This is initiated by the generation of reactive oxygen species (ROS), which leads to a cascade of intracellular signaling events culminating in cell death.[1]
Experimental Protocols
The determination of the therapeutic index relies on standardized experimental protocols to ensure the reliability and reproducibility of the data.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Rubiarbonol B) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Acute Toxicity Study (LD50 Determination)
This study is conducted to determine the median lethal dose of a compound in an animal model.
Protocol:
-
Animal Acclimatization: Acclimate animals (e.g., mice or rats) to the laboratory conditions for at least one week.
-
Dose Administration: Administer single doses of the test compound to different groups of animals via a specific route (e.g., intravenous, intraperitoneal, or oral). A control group receives the vehicle.
-
Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
Data Collection: Record the number of deaths in each dose group.
-
LD50 Calculation: Calculate the LD50 value using statistical methods, such as the Probit analysis.
Experimental Workflow for Therapeutic Index Assessment
The overall workflow for assessing the therapeutic index involves a sequential process of in vitro and in vivo studies.
References
Unveiling Roseorubicin B: A Comparative Analysis of its Cross-Reactivity with Other Anthracyclines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Roseorubicin B's performance with other anthracycline antibiotics, supported by available experimental data. This analysis delves into its cytotoxic effects, potential mechanisms of action, and how it stacks up against established players in the field.
This compound, a lesser-known member of the anthracycline family of chemotherapeutic agents, presents a compelling case for further investigation. While its clinical presence is not as established as that of doxorubicin or daunorubicin, preliminary data suggests comparable efficacy in certain cancer cell lines. This guide aims to synthesize the current understanding of this compound, with a particular focus on its cross-reactivity profile, offering a valuable resource for those exploring novel anticancer compounds.
Comparative Cytotoxicity
Direct comparative studies on the cytotoxicity of this compound against a wide array of cancer cell lines are limited in publicly available literature. However, research on its likely synonym, γ-rhodomycinone, and its close relative, β-rhodomycinone, provides valuable insights. A study evaluating the cytotoxic effects of these compounds against human colon adenocarcinoma (Caco-2) and human cervical cancer (HeLa) cell lines demonstrated potency comparable to the widely used anthracycline, doxorubicin.
| Compound | Cell Line | CD50 (µg/mL) |
| γ-Rhodomycinone | Caco-2 | 9.11 |
| HeLa | 9.35 | |
| β-Rhodomycinone | Caco-2 | 6.3 |
| HeLa | 9.45 | |
| Doxorubicin | Caco-2 | Comparable |
| HeLa | Comparable |
Caption: Comparative Cytotoxicity (CD50) of Rhodomycinones and Doxorubicin.
It is important to note that comprehensive data on cross-resistance is currently lacking. It remains to be determined whether cancer cells resistant to doxorubicin or other anthracyclines would exhibit a similar resistance profile to this compound. Further studies are warranted to elucidate the specifics of its activity in multi-drug resistant cell lines.
Unraveling the Mechanism of Action: A Look at Signaling Pathways
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, research into related rhodomycins offers potential avenues of exploration. A study on Rhodomycin A, another member of the rhodomycin family, revealed its ability to suppress lung cancer cell progression by targeting the Src signaling pathway. This pathway is a critical regulator of various cellular processes, including proliferation, migration, and survival.
The diagram below illustrates a simplified representation of the Src signaling pathway, which may be a relevant target for this compound.
Caption: Potential inhibition of the Src signaling pathway by this compound.
Like other anthracyclines, this compound is expected to exert its anticancer effects through established mechanisms such as:
-
DNA Intercalation: Insertion into the DNA double helix, leading to the blockage of transcription and replication.
-
Topoisomerase II Inhibition: Interference with the topoisomerase II enzyme, preventing the re-ligation of DNA strands and causing double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Production of free radicals that induce oxidative stress and damage cellular components, ultimately leading to apoptosis.
The following diagram illustrates the general experimental workflow for assessing these key mechanisms of action.
Caption: Experimental workflow for evaluating anthracycline mechanisms of action.
Detailed Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the key experiments are provided below.
MTT Assay for Cytotoxicity
This protocol is used to determine the concentration of an anthracycline that inhibits the growth of a certain percentage (e.g., 50%, IC50) of a cancer cell population.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound and other comparator anthracyclines in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions in triplicate. Include a vehicle control (medium with the same solvent concentration used for the drugs). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Topoisomerase II Decatenation Assay
This assay assesses the ability of an anthracycline to inhibit the decatenating activity of topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or other anthracyclines to the reaction tubes. Include a no-drug control.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to each tube to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated and catenated DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of catenated DNA.
Intracellular Reactive Oxygen Species (ROS) Assay
This protocol measures the generation of ROS within cancer cells following treatment with anthracyclines.
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well black plate and treat with different concentrations of this compound or other anthracyclines for a specified time.
-
Probe Loading: Wash the cells with PBS and then incubate with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Conclusion
This compound, likely identical to γ-rhodomycin II, demonstrates cytotoxic activity against cancer cell lines at levels comparable to doxorubicin. While its precise mechanisms and cross-reactivity profile require more in-depth investigation, the available data suggests it is a promising candidate for further anticancer drug development. The experimental protocols provided in this guide offer a framework for researchers to conduct standardized comparative studies, which are crucial for fully understanding the therapeutic potential of this and other novel anthracyclines. Future research should prioritize head-to-head comparisons with established anthracyclines across a broader range of cancer cell lines, including those with known resistance mechanisms, to clearly define its place in the oncology landscape.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Roseorubicin B
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Roseorubicin B are paramount to ensuring laboratory safety and environmental protection. Due to its classification as a cytotoxic agent, this compound and any materials contaminated with it are considered hazardous waste and necessitate strict disposal protocols. Adherence to these procedures minimizes the risk of exposure to personnel and prevents the release of active pharmacological agents into the environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal procedures outlined here are based on established guidelines for the management of cytotoxic drugs and information available for structurally related compounds such as Doxorubicin.[1] These protocols are designed to meet stringent regulatory requirements for hazardous waste disposal.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to have a designated and clearly labeled cytotoxic waste disposal area. All personnel handling this compound must be trained in the procedures for managing cytotoxic agents and should wear appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Gown: A disposable, lint-free gown with a solid front and long sleeves.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested respirator (e.g., N95) may be required depending on the procedure and institutional policies.
Step-by-Step Disposal Procedure for this compound
The following steps provide a comprehensive guide for the safe disposal of this compound and associated contaminated materials.
-
Segregation at the Source: Immediately after use, all items contaminated with this compound must be segregated from other laboratory waste. This includes, but is not limited to:
-
Unused or expired this compound.
-
Empty vials and packaging.
-
Contaminated labware (e.g., pipettes, tubes, flasks).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
-
-
Use of Designated Cytotoxic Waste Containers:
-
Sharps: All contaminated sharps, such as needles and syringes, must be placed in a rigid, puncture-resistant, and leak-proof sharps container specifically designated for cytotoxic waste. These containers are typically color-coded, often with a purple lid, to distinguish them from other sharps containers.[2][3]
-
Non-Sharp Solid Waste: Contaminated items such as gloves, gowns, and labware should be placed in thick, leak-proof plastic bags or containers clearly labeled as "Cytotoxic Waste." These are often yellow with a purple stripe or lettering.[3]
-
Liquid Waste: Unused solutions of this compound should not be disposed of down the drain. They must be collected in a sealed, leak-proof, and clearly labeled container designated for liquid cytotoxic waste.
-
-
Packaging for Disposal:
-
All cytotoxic waste containers must be securely sealed to prevent leakage.
-
The exterior of the containers should be decontaminated before being removed from the immediate work area.
-
Ensure all containers are clearly labeled with the words "Cytotoxic Waste" and any other information required by your institution or local regulations.
-
-
Storage Pending Disposal:
-
Sealed cytotoxic waste containers should be stored in a designated, secure area away from general laboratory traffic.
-
This storage area should be clearly marked with a biohazard or cytotoxic warning sign.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be carried out by a licensed hazardous waste management company.
-
The standard and required method for the disposal of cytotoxic waste is high-temperature incineration.[2][4] This process ensures the complete destruction of the active cytotoxic compounds.
-
Quantitative Data and Waste Classification
In the absence of specific quantitative disposal parameters for this compound, the following table summarizes the general classification and handling requirements for cytotoxic waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous / Special Waste | [5] |
| Primary Disposal Method | High-Temperature Incineration | [2][4] |
| Container Color Coding | Purple-lidded sharps containers; Yellow and purple bags/containers for solids | [2][3] |
| Labeling Requirements | "Cytotoxic Waste" | [2][3] |
Experimental Protocols
The disposal procedures outlined above are a critical component of any experimental protocol involving this compound. All research plans and standard operating procedures should incorporate these waste management steps to ensure safety and compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. studylib.net [studylib.net]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Essential Safety and Operational Guide for Handling Roseorubicin B
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Roseorubicin B is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. This compound is a hazardous substance with carcinogenic, mutagenic, and reproductive toxicity risks.[1][2] Strict adherence to the following guidelines is mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound poses significant health risks. It is harmful if swallowed, may cause genetic defects, cancer, and may damage fertility or an unborn child.[1] Therefore, a comprehensive PPE strategy is the first line of defense.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., double-gloving with nitrile) | To prevent skin contact with the hazardous substance.[1][3] |
| Lab Coat | Long-sleeved, fully buttoned | To protect skin and personal clothing from contamination.[4] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition when there is a splash hazard. | To protect eyes and face from splashes and aerosols.[1][3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of dust or aerosols, especially when handling the powdered form.[1][5] |
| Protective Clothing | Disposable coveralls or apron | Recommended for large quantities or when there is a significant risk of contamination.[1][6] |
Note: The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being performed.
Operational Procedures for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove and dispose of PPE in designated hazardous waste containers.
-
Wash hands and any exposed skin immediately after removing PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the spilled material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and decontaminate the spill site.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and exposure to others.
Waste Disposal Guidelines:
-
Chemical Waste: Dispose of this compound as hazardous chemical waste in accordance with all local, state, and federal regulations.[1] The waste container must be clearly labeled as hazardous.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, lab coats, and absorbent materials, must be disposed of as hazardous waste.[9]
-
Sharps: Needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated sharps container labeled for chemotherapy or hazardous waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. biosafety.utk.edu [biosafety.utk.edu]
- 5. cdc.gov [cdc.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. cce.caltech.edu [cce.caltech.edu]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. health.uconn.edu [health.uconn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
